Product packaging for Di-(N)-butylmagnesium(Cat. No.:CAS No. 95566-36-2)

Di-(N)-butylmagnesium

Cat. No.: B13398194
CAS No.: 95566-36-2
M. Wt: 138.53 g/mol
InChI Key: KJJBSBKRXUVBMX-UHFFFAOYSA-N
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Description

Context and Significance of Organomagnesium Chemistry

Organomagnesium chemistry is a fundamental branch of organometallic chemistry that centers on compounds containing a carbon-magnesium bond. wikipedia.org These compounds, most notably Grignard reagents, are indispensable tools in modern synthetic chemistry. wikipedia.orgnumberanalytics.com The significance of organomagnesium chemistry lies in its capacity to facilitate the formation of carbon-carbon bonds, a crucial process in the construction of more complex organic molecules from simpler precursors. numberanalytics.comfiveable.me

The reactivity of the carbon-magnesium bond allows the organic group to act as a potent nucleophile, capable of attacking a wide array of electrophilic centers. fiveable.me This reactivity is harnessed in numerous organic transformations, including the synthesis of alcohols, ketones, and other functional groups. numberanalytics.comebsco.com The versatility and utility of organomagnesium compounds have cemented their importance in various scientific and industrial domains, including pharmaceutical research, materials science, and the synthesis of fine chemicals. pubcompare.ai

Historical Development and Evolution of Dialkylmagnesium Reagents

The field of organomagnesium chemistry was revolutionized by the discovery of Grignard reagents (RMgX) by Victor Grignard in 1900, an achievement for which he was awarded the Nobel Prize in Chemistry in 1912. numberanalytics.comebsco.com While Grignard reagents became the cornerstone of organomagnesium chemistry, research into related compounds, such as dialkylmagnesium reagents (R₂Mg), also began to emerge.

Early studies on dialkylmagnesium compounds were often an extension of investigations into the nature of Grignard reagents themselves. tennessee.edu It was determined that solutions of Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, which involves the formation of dialkylmagnesium and magnesium dihalide species. ebsco.com Over time, methods for the direct synthesis of dialkylmagnesium compounds were developed, independent of the traditional Grignard route. tennessee.eduresearchgate.net These methods often involve the reaction of magnesium with alkyl halides under specific conditions that favor the precipitation of magnesium halides, or the reaction of an alkyllithium compound with a magnesium halide. researchgate.net This evolution in synthetic methodology provided access to halide-free dialkylmagnesium reagents, which can be advantageous in certain applications where the presence of halide ions is undesirable. wikipedia.org

Scope and Research Objectives for Di-(n)-butylmagnesium Studies

This compound ((CH₃CH₂CH₂CH₂)₂Mg) is a prominent example of a dialkylmagnesium reagent that has garnered significant research interest. wikipedia.org It is a waxy, white solid in its pure form but is more commonly handled as a solution in hydrocarbon solvents like heptane (B126788). wikipedia.orgchemicalbook.com

Research into this compound encompasses a variety of objectives:

Synthesis and Characterization: A primary focus is the development of efficient and scalable synthetic routes to high-purity this compound. wikipedia.orgmahaautomation.com This includes investigating the reaction intermediates and understanding the underlying reaction mechanisms, such as the role of the Schlenk equilibrium. researchgate.netresearchgate.net

Reactivity and Applications: Researchers are actively exploring the synthetic utility of this compound. It serves as a valuable reagent for preparing other organomagnesium compounds. wikipedia.org Its applications in organic synthesis include its use as a catalyst for creating nitrogen-containing heterocyclic derivatives and for the deprotection of certain functional groups. chemicalbook.comsigmaaldrich.com

Physical and Chemical Properties: A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use. This includes determining its solubility, stability, and reactivity with various substrates. chemsrc.comfishersci.com

The following tables provide a summary of key data related to this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₈Mg
Molecular Weight 138.53 g/mol
Appearance Waxy white solid
Melting Point -71 °C
Density 0.713 g/mL at 25 °C
Flash Point -4 °C

Data sourced from multiple references. wikipedia.orgchemsrc.comfishersci.com

Table 2: Common Synthetic Routes to this compound

ReactantsDescription
n-Butyl chloride and activated magnesiumA direct synthesis method in a hydrocarbon solvent, leading to the precipitation of magnesium chloride. prepchem.com
n-Butyllithium and magnesium chlorideA transmetalation reaction where the Schlenk equilibrium can play a significant role. researchgate.net
Magnesium hydride and 1-butene (B85601)A method involving the hydromagnesation of an alkene. lookchem.com

Table 3: Selected Applications of this compound in Organic Synthesis

ApplicationDescription
Deprotection of thioethers Used in the presence of titanocene (B72419) dichloride to convert aromatic and aliphatic benzyl (B1604629) thioethers to the corresponding benzylthiols. chemicalbook.comsigmaaldrich.com
Asymmetric ring-opening Acts as a catalyst with a chiral ligand for the asymmetric ring-opening of aziridines with tetrazoles to produce enantioenriched nitrogen-containing heterocycles. chemicalbook.comsigmaaldrich.com
Preparation of other organomagnesium compounds Serves as a convenient starting material for the synthesis of various other organomagnesium reagents. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18Mg B13398194 Di-(N)-butylmagnesium CAS No. 95566-36-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;butane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.Mg/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJBSBKRXUVBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH2-].CCC[CH2-].[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Mg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20914933
Record name Magnesium dibutan-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20914933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95566-36-2
Record name Magnesium dibutan-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20914933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations for Di N Butylmagnesium

Classical and Contemporary Synthetic Routes to Di-(N)-butylmagnesium

The synthesis of this compound, an important organometallic reagent, can be achieved through several established and modern chemical pathways. These methods leverage different starting materials and reaction principles to yield the desired dialkylmagnesium compound.

A common route to this compound involves the use of Grignard reagents, such as butylmagnesium chloride, in conjunction with organolithium compounds. wikipedia.orggoogle.com This method is predicated on the Schlenk equilibrium, which describes the balance in solution between an alkylmagnesium halide (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species.

The reaction of an organolithium compound, specifically n-butyllithium, with a Grignard reagent like butylmagnesium chloride effectively shifts this equilibrium. wikipedia.orggoogle.com The organolithium compound reacts with the organomagnesium halide to form the diorganomagnesium compound and a lithium halide salt, which often precipitates from the solution, driving the reaction to completion. google.com This transmetalation reaction provides a pathway to this compound from a pre-formed Grignard reagent. researchgate.net

Table 1: Grignard Reagent-Based Synthesis Overview

Reactant 1 Reactant 2 Product Byproduct

Direct metallation, or direct synthesis, offers a more direct route by reacting magnesium metal with an organic halide. google.comgoogle.com In the case of this compound, this involves the reaction of activated magnesium with n-butyl chloride in a suitable solvent. prepchem.com This method is considered a variation of the well-known Grignard synthesis, adapted for use in non-solvating, hydrocarbon media like hexane (B92381), cyclohexane (B81311), or heptane (B126788). prepchem.comorgsyn.org

The reaction produces a di-n-butylmagnesium-magnesium chloride complex, which precipitates from the hydrocarbon solvent. prepchem.com The direct reaction between metallic magnesium and n-butyl halides results in the concurrent production of magnesium chloride, which can be separated from the final product solution by filtration, along with any unreacted magnesium. google.com While direct preparation is possible for some diorganomagnesium compounds like this compound, it can require energetically unfavorable conditions, such as high temperatures and the use of very fine magnesium powder. google.com

A less common but viable pathway involves the hydrogenation of magnesium. wikipedia.org This process begins with the formation of magnesium hydride through the hydrogenation of magnesium metal. The resulting magnesium hydride can then be reacted with an alkene, in this case, 1-butene (B85601), to yield this compound. wikipedia.org This method avoids the use of alkyl halides as starting materials, offering an alternative synthetic strategy.

Advanced Synthetic Protocols and Process Optimization

Process optimization and advanced protocols have been developed to enhance the yield, purity, and efficiency of this compound synthesis. These methods often involve multi-step procedures and specific combinations of reagents to achieve the desired outcome.

A specific and optimized protocol utilizes 2-chlorobutane, magnesium powder, and n-butyllithium as the primary raw materials. wikipedia.orggoogle.com The synthesis is conducted under anhydrous and oxygen-free conditions, typically under a nitrogen atmosphere. google.com

The process unfolds in two main stages:

Grignard Reagent Formation : Magnesium powder is heated and stirred, often with an initiator. A solution of 2-chlorobutane in a solvent such as tetrahydrofuran (B95107) (THF), benzene, toluene (B28343), or normal hexane is slowly added to the magnesium suspension. google.com This reaction forms the Grignard reagent, sec-butylmagnesium chloride (CH₃CH₂CH(CH₃)MgCl). google.com

Reaction with n-Butyllithium : After the Grignard reagent is formed, the mixture is cooled. A hexane solution of n-butyllithium is then added quickly. google.com This is followed by an insulation reaction period of 1 to 2 hours at a temperature maintained between 30°C and 120°C. google.com

After the reaction, the solvent is removed by distillation, and the final product, this compound, is obtained after cooling and filtration. google.com The optimized molar ratio for the raw materials is specified as Magnesium powder : 2-chlorobutane : n-butyllithium = 1.0–1.2 : 1 : 1. google.com

Table 2: Key Parameters for Synthesis with Chlorobutane, Mg Powder, and n-Butyllithium

Parameter Specification Source
Reactants 2-Chlorobutane, Magnesium Powder, n-Butyllithium google.com
Molar Ratio (Mg:2-chlorobutane:n-BuLi) 1.0–1.2 : 1 : 1 google.com
Atmosphere Inert (Nitrogen) google.com
Solvents Tetrahydrofuran (THF), Benzene, Toluene, n-Hexane google.com
Intermediate sec-Butylmagnesium chloride google.com

| Reaction Temperature (with n-BuLi) | 30°C – 120°C | google.com |

Amine-mediated reactions represent another advanced strategy for producing magnesium compounds. In some multi-step processes, amines are used as reagents or as complexing agents to facilitate the synthesis in hydrocarbon solvents. prepchem.com

One such approach involves first producing a di-n-butylmagnesium-magnesium chloride complex via the direct reaction of n-butylchloride and activated magnesium. prepchem.com This complex is then reacted with two moles of an amine, such as diisopropylamine (DIPA). prepchem.com This subsequent reaction yields a chloromagnesium amide and butane (B89635) gas. prepchem.com The resulting solid product may be a complex of magnesium bisdiisopropylamide and magnesium chloride. prepchem.com

In a related protocol, the chloromagnesium amide intermediate can be reacted with n-butyllithium to produce a soluble n-butylmagnesiumamide and solid lithium chloride, which can be filtered off. prepchem.com The major product is identified as a magnesium bisdiisopropylamide complexed with di-n-butylmagnesium. prepchem.com

Tertiary amines, such as triethylamine or N,N,N',N'-tetramethylethylenediamine (TMED), can also be employed as complexing agents to form Grignard-type reagents in hydrocarbon solvents like benzene or toluene. This allows for the formation of a dialkylmagnesium-TMED complex, which is thermally stable and can be isolated by distillation from the reaction mixture. This method circumvents more tedious multi-step procedures that require the prior synthesis of the dialkylmagnesium compound through other means.

Influence of Solvent Systems and Reaction Conditions on this compound Synthesis

The synthesis of this compound is significantly influenced by the choice of solvent and the specific reaction conditions employed. These factors dictate not only the yield and purity of the final product but also its solubility and reactivity. The selection of an appropriate solvent system is critical, as this compound exhibits varying solubility and stability in different media.

Solvent Systems:

The synthesis of this compound can be performed in various solvents, broadly categorized into hydrocarbons and ethers.

Hydrocarbon Solvents: Non-coordinating hydrocarbon solvents such as heptane, hexane, cyclohexane, and toluene are commonly used. prepchem.comorgsyn.org A key advantage of using these solvents is the precipitation of magnesium halides (e.g., magnesium chloride), which can help drive the reaction equilibrium towards the formation of the dialkylmagnesium product. prepchem.comsmolecule.com For instance, reacting n-butyl chloride with activated magnesium in a liquid hydrocarbon solvent like hexane or heptane leads to the precipitation of a di-n-butylmagnesium-magnesium chloride complex. prepchem.com However, the solubility of this compound itself can be limited in hydrocarbons, which can present challenges in handling and subsequent reactions. google.com The use of aromatic hydrocarbons like toluene or isopropylbenzene can offer slightly better solubility compared to aliphatic hydrocarbons. orgsyn.org

Ethereal Solvents: While the direct synthesis in ethers is common for Grignard reagents (RMgX), the preparation of pure dialkylmagnesium compounds in these solvents can be complicated. Ethers can form stable solvates with the magnesium compounds. In some cases, ether cleavage can occur as an undesirable side reaction, particularly at elevated temperatures, leading to impurities and reduced yield. google.com

Lewis Bases and Additives: The addition of Lewis bases can significantly alter the course of the reaction. For example, diisopropylamine can act as a Lewis base, lowering the reaction temperature when added simultaneously with n-butyl chloride in a hydrocarbon solvent. prepchem.comgoogleapis.com The use of 1,4-dioxane is a well-established technique to selectively precipitate magnesium halides from a solution containing a mixture of Grignard reagents and dialkylmagnesium species (via the Schlenk equilibrium), thereby isolating the soluble this compound as a dioxane adduct. researchgate.net

Reaction Conditions:

Careful control of reaction parameters is essential for the successful synthesis of this compound.

Temperature: The reaction temperature is a critical parameter. Syntheses are often conducted at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate. orgsyn.org For example, when using methylcyclohexane, maintaining a temperature of 99-100°C is recommended. orgsyn.org However, excessively high temperatures can promote side reactions, such as the β-hydride elimination from the butyl group, which leads to the formation of butene and magnesium hydride, reducing the yield of the desired product. google.com The process can be carried out at temperatures ranging from -15° C to the boiling point of the reaction suspension. google.com

Magnesium Activation: The reactivity of the magnesium metal is crucial. Magnesium is typically used in the form of powder or turnings. orgsyn.orggoogle.com Often, an activation step is necessary to remove the passivating oxide layer from the magnesium surface. This can be achieved chemically, for instance, with a small amount of iodine or by using catalysts like aluminum isopropoxide. orgsyn.org The particle size of the magnesium powder can also influence the reaction rate. orgsyn.org

Reactants and Stoichiometry: The synthesis can be achieved through various routes, including the direct reaction of a butyl halide with magnesium or the reaction of a Grignard reagent with an alkyllithium compound. smolecule.com The stoichiometry of the reactants influences the product distribution. For example, reacting two moles of n-butyl chloride with two moles of activated magnesium is a method to produce the di-n-butylmagnesium-magnesium chloride complex. prepchem.com

The following table summarizes the effects of different solvent systems and reaction conditions on the synthesis.

ParameterConditionEffect on Synthesis
Solvent Hydrocarbons (Hexane, Heptane, Cyclohexane)Promotes precipitation of MgCl2; Product may have limited solubility. prepchem.com
Aromatic Hydrocarbons (Toluene)Offers slightly better solubility for the product compared to aliphatic hydrocarbons. orgsyn.org
Lewis Bases (e.g., Diisopropylamine)Can lower the required reaction temperature. prepchem.com
1,4-DioxaneUsed to precipitate MgCl2 as a dioxane adduct, shifting the Schlenk equilibrium to favor R2Mg. researchgate.net
Temperature Reflux (e.g., 99-100°C in Methylcyclohexane)Ensures adequate reaction rate. orgsyn.org
High TemperaturesCan lead to β-hydride elimination and formation of butene, reducing yield. google.com
0°C to 60°CA preferred temperature range to balance reaction rate and minimize side reactions. google.com
Magnesium Activated PowderHigh surface area and removal of oxide layer increases reaction rate. orgsyn.org
Use of Initiators (Iodine)Helps to initiate the reaction with less reactive magnesium. orgsyn.org
Additives Aluminum isopropoxideCan act as a catalyst, increasing the yield of the Grignard precursor. orgsyn.org

Mechanistic Elucidation of this compound Formation

The formation of this compound is a complex process involving several reactive intermediates and is governed by chemical equilibria. Understanding the underlying mechanism is key to controlling the synthesis and obtaining a product with the desired purity and reactivity.

Investigation of Reactive Intermediates in this compound Synthesis

The synthesis of this compound, particularly when starting from a butyl halide and magnesium metal, proceeds through the initial formation of the Grignard reagent, n-butylmagnesium chloride (n-BuMgCl). This species exists in solution in equilibrium with this compound (n-Bu2Mg) and magnesium chloride (MgCl2). This dynamic equilibrium is known as the Schlenk equilibrium. researchgate.net

2 n-BuMgCl ⇌ n-Bu2Mg + MgCl2

The position of this equilibrium is heavily influenced by the solvent. In ethereal solvents like tetrahydrofuran (THF), the equilibrium often favors the Grignard reagent. In non-coordinating hydrocarbon solvents, the low solubility of magnesium chloride causes it to precipitate, shifting the equilibrium to the right and favoring the formation of this compound. prepchem.comorgsyn.org

Modern analytical techniques have been employed to identify and characterize the intermediates involved. Energy-dispersive X-ray spectroscopy (EDX) and powder X-ray diffraction (PXRD) have been used to study the products formed during the transmetalation reaction between n-butyllithium and anhydrous magnesium chloride. researchgate.net These studies support the operation of the Schlenk equilibrium during the synthesis. researchgate.net PXRD has also been utilized to track the transformation of the 1,4-dioxane adduct of this compound to the pure, solvent-free compound. researchgate.netpnnl.gov

In Grignard reagent formation, the existence of dinuclear magnesium species bridged by halogen atoms has been proposed as a key intermediate step. researchgate.net It is plausible that similar dimeric or oligomeric structures involving butyl groups and/or chlorine atoms are present as reactive intermediates in the formation of this compound. The reaction can also produce complexes, such as the one formed between di-n-butylmagnesium and magnesium bisdiisopropylamide. prepchem.com

Proposed Reaction Mechanisms for this compound Formation

Several mechanistic pathways have been proposed for the formation of this compound, depending on the chosen synthetic route.

Step 1: Grignard Reagent Formation n-BuCl + Mg → n-BuMgCl

Step 2: Schlenk Equilibrium 2 n-BuMgCl ⇌ n-Bu2Mg + MgCl2 In hydrocarbon solvents, the precipitation of MgCl2 drives the reaction towards the formation of this compound. prepchem.comorgsyn.org

Transmetalation Reaction: This method involves the reaction of anhydrous magnesium chloride with a more reactive organometallic species, typically n-butyllithium. smolecule.comresearchgate.net

MgCl2 + 2 n-BuLi → n-Bu2Mg + 2 LiCl This reaction is often performed in a hydrocarbon medium. The precipitation of lithium chloride (LiCl) is the thermodynamic driving force for the reaction, yielding a solution or slurry of this compound. googleapis.com

Disproportionation of Grignard Reagents: As described by the Schlenk equilibrium, the this compound can be seen as a product of the disproportionation or redistribution of the initially formed Grignard reagent. This process can be intentionally promoted by adding a substance like 1,4-dioxane, which selectively complexes and precipitates the magnesium halide, leaving the dialkylmagnesium species in solution. researchgate.net

The following table outlines the key proposed reaction mechanisms.

Mechanism NameReactantsKey Steps & IntermediatesDriving Force
Direct Reaction n-Butyl Halide + Mg1. Formation of n-BuMgCl (Grignard reagent). 2. Disproportionation via Schlenk equilibrium.Precipitation of MgCl2 in hydrocarbon solvents. prepchem.com
Transmetalation n-Butyllithium + MgCl2Direct formation of n-Bu2Mg and LiCl. Involves n-BuMgCl as a likely intermediate.Precipitation of insoluble LiCl. googleapis.comresearchgate.net
Equilibrium Shift n-BuMgClAddition of a precipitating agent (e.g., 1,4-dioxane) to selectively remove MgCl2.Formation of an insoluble MgCl2-dioxane complex. researchgate.net

Reactivity and Applications of Di N Butylmagnesium in Organic Synthesis

Di-(N)-butylmagnesium as a Precursor for Diverse Organomagnesium Compounds

This compound is a valuable precursor for the synthesis of other organomagnesium compounds. wikipedia.org This is particularly useful for preparing Grignard-type reagents that are otherwise difficult to access directly. The direct reaction of magnesium with organic halides is only feasible in a limited number of cases, such as for di-(2)-butylmagnesium and butylethylmagnesium, and often requires energetically unfavorable conditions. google.com

One of the primary methods to generate other organomagnesium compounds is through transmetalation reactions. For instance, this compound can react with various organic compounds, leading to the formation of new organomagnesium species. This approach circumvents the often-difficult direct synthesis from magnesium metal.

A significant application lies in the preparation of mixed diorganomagnesium compounds. For example, the interaction of this compound with lithium alkoxides has been investigated to understand the potential for metal-metal interchange, leading to the formation of new organometallic derivatives. chemicalbook.comresearchgate.net

The synthesis of this compound itself can be achieved through several routes, including the reaction of butyllithium (B86547) with butylmagnesium chloride or the hydrogenation of magnesium followed by reaction with 1-butene (B85601). wikipedia.org Another method involves the use of 2-chlorobutane, magnesium powder, and n-butyllithium. wikipedia.org

Applications of this compound in Functional Group Transformations

This compound has proven to be an effective reagent for the deprotection of thioethers, a crucial step in the synthesis of sulfur-containing compounds. lookchem.com The removal of protecting groups from thiols is often challenging, requiring harsh conditions that can affect other functional groups in the molecule. lookchem.comresearchgate.net

A highly effective and mild method for the deprotection of both aromatic and aliphatic benzyl (B1604629) thioethers utilizes this compound in the presence of a catalytic amount of titanocene (B72419) dichloride. researchgate.netsigmaaldrich.com This approach offers a practical alternative to traditional methods that employ strong acids or bases, or hazardous reducing agents like alkali metals. lookchem.comresearchgate.net

Research has shown that the choice of solvent can significantly impact the efficiency of this deprotection reaction. While the reaction shows moderate conversion in solvents like tetrahydrofuran (B95107), excellent conversion rates are achieved in polyglymes such as diglyme. lookchem.com

The scope of this deprotection methodology has been explored with various substrates. Hindered aromatic, hetero-aromatic, and alkyl benzylthioethers can be successfully converted to their corresponding thiols in good yields. lookchem.com However, the reaction conditions may need to be adjusted for different substrates. For instance, the cleavage of an n-butyl group from a thioether required elevated temperatures compared to the debenzylation reaction. lookchem.com

Table 1: Deprotection of Various Thioethers using this compound

Substrate Product Yield (%) Conditions
Phenyl benzyl thioether Thiophenol Good Bu₂Mg, cat. Cp₂TiCl₂, Diglyme, rt
Hindered aromatic benzylthioethers Corresponding thiols Good Bu₂Mg, cat. Cp₂TiCl₂, Diglyme, rt
Hetero-aromatic benzylthioethers Corresponding thiols Good Bu₂Mg, cat. Cp₂TiCl₂, Diglyme, rt

This table is a representation of typical results and specific yields can vary.

This compound can be utilized in the carbon metallation of α-olefins. chemicalbook.comlookchem.combiocompare.com This reaction involves the addition of the organomagnesium compound across the double bond of the olefin, leading to a new organometallic species that can then be further functionalized. This process provides a pathway for the formation of new carbon-carbon bonds and the introduction of functionality at the site of the original double bond.

As a typical Grignard-type reagent, this compound readily participates in nucleophilic addition reactions with carbonyl compounds. evitachem.com It reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively, after a subsequent hydrolysis step. evitachem.comthermofisher.com The butyl group acts as a nucleophile, attacking the electrophilic carbon atom of the carbonyl group. evitachem.com

Beyond simple carbonyl compounds, this compound can react with a range of other electrophiles. These include epoxides and alkyl halides, facilitating the formation of more complex organic molecules. evitachem.com This reactivity is fundamental to its broad utility in synthetic organic chemistry for constructing carbon-carbon bonds. evitachem.com

Table 2: Reactions of this compound with Electrophiles

Electrophile Type Product Type (after hydrolysis)
Aldehyde Secondary Alcohol
Ketone Tertiary Alcohol
Epoxide Alcohol

Carbon-Carbon Bond Formation with this compound

This compound as a Lewis Base and Electron Transfer Reagent

In its function as a base, this compound can deprotonate various substrates. This is exemplified by the use of the related di-tert-butylmagnesium, which acts as a reactive, non-nucleophilic base for the deprotonation of ketones to form enolates. researchgate.net These enolates can then be trapped to form silyl (B83357) enol ethers or enol phosphates. researchgate.net While this compound is more nucleophilic than its tert-butyl counterpart, its basic properties are still relevant in certain reactions.

The possibility of this compound acting as an electron transfer reagent has also been considered, particularly in reactions with certain substrates. For example, in reactions with quinol acetates, an initial electron transfer from the organometallic reagent to the substrate is proposed to form a ketyl radical intermediate. researchgate.net This highlights a more complex reactivity profile for diorganomagnesium compounds beyond simple nucleophilic addition or basicity.

Furthermore, the interaction of Lewis bases with Lewis acids can lead to enhanced reactivity. chimia.ch In the context of organomagnesium compounds, the addition of a Lewis base can modulate the reactivity of the magnesium center and the attached organic groups. This principle is utilized in Lewis base catalysis, where an electron-pair donor accelerates a reaction by interacting with an electron-pair acceptor. chimia.chnih.gov


This compound in Deprotonation Reactions

This compound and its isomers, such as di-tert-butylmagnesium, are effective carbon-centered bases utilized for the deprotonation of various organic compounds. These reagents offer an alternative to more commonly employed bases like lithium diisopropylamide (LDA) or Grignard reagents, exhibiting high reactivity without being significantly nucleophilic or reductive in many cases.

The utility of di-tert-butylmagnesium as a non-nucleophilic base has been demonstrated in the formation of silyl enol ethers from ketones. It efficiently deprotonates ketones, and the resulting enolate can be trapped with an electrophile like trimethylsilyl (B98337) chloride (TMSCl). This method is notable for its high reactivity and improved atom efficiency compared to traditional bases. escholarship.org Di-tert-butylmagnesium can be used as a pre-formed reagent or generated in a one-pot protocol from the corresponding Grignard reagent. escholarship.org

This compound has also been employed in the deprotonation of acidic protons in various molecules. For instance, it can remove the two remaining amino protons in an organoaluminum complex to form a heterobimetallic complex. researchgate.net In another example, excess this compound can directly deprotonate ethyl diazoacetate, leading to the formation of a diazoester product. nih.gov The choice between this compound and its bulkier counterpart, di-tert-butylmagnesium, can influence the outcome of the reaction, with the latter often providing higher yields in certain enol phosphate (B84403) formations. acs.org

The reactivity of these dialkylmagnesium compounds can be summarized in their ability to abstract protons from substrates that are less acidic, a feature that is highly valuable in organic synthesis.

Table 1: Examples of Deprotonation Reactions Using this compound

Substrate Reagent Product Type Research Finding Reference(s)
Ketones (e.g., 1,4-cyclohexanedione (B43130) monoethylene ketal) Di-tert-butylmagnesium Silyl Enol Ether A reactive, non-nucleophilic, and non-reductive base for ketone deprotonation, offering high reactivity and improved atom efficiency. escholarship.org
Organoaluminum complex with N-H bonds This compound Heterobimetallic Complex Successfully removes two amino protons from the complex. researchgate.net
Ethyl diazoacetate This compound Diazoester Direct deprotonation occurs, promoted by excess base. nih.gov
4-tert-butylcyclohexanone Di-tert-butylmagnesium / Dimesitylmagnesium Enol Phosphate Di-tert-butylmagnesium provides higher yields compared to dimesitylmagnesium for enol phosphate formation. acs.org
Iminotris(amido)phosphate This compound Monodeprotonated Magnesium Complex Results in the monodeprotonation of two equivalents of the starting material. researchgate.net

Redox Processes Involving this compound

This compound participates in various redox processes, acting either as a reductant or as a precursor to other reactive species. A significant application is in the synthesis of low-valent magnesium compounds. For example, this compound is used in the synthesis of a novel diiminophosphinato magnesium(I) compound through a facile redox reaction with a known magnesium(I) complex. sigmaaldrich.com

Another key redox application is the synthesis of metallic magnesium nanoparticles. In a common method, this compound serves as the organometallic precursor which is reduced at room temperature by an aromatic electron carrier anion, such as lithium naphthalenide (LiNapht). This reaction produces Mg(0), which then nucleates and grows into nanoparticles. nih.govresearchgate.net The reaction involves the transfer of two electrons to the magnesium center, leading to the formation of elemental magnesium and byproducts derived from the butyl groups.

Furthermore, cationic butylmagnesium species, generated from this compound, have shown reactivity in redox-neutral and reductive processes. For instance, the cation [(pmdta)Mg(nBu)]+ can undergo β-hydride transfer to reduce ketones like benzophenone, yielding the corresponding alkoxide and 1-butene. rsc.org This highlights the ability of the butyl group to act as a hydride source in a redox context. The same cationic species can also react with B-H and Si-H bonds via σ-bond metathesis, a process that involves changes in the oxidation states of the participating centers. rsc.org

This compound, in the presence of titanocene dichloride, is also used for the deprotection of aromatic and aliphatic benzyl thioethers to yield the corresponding benzylthiols, a transformation that involves redox changes. sigmaaldrich.comsigmaaldrich.com

Table 2: Redox Reactions Involving this compound

Reaction Type Reagent(s) Product(s) Research Finding Reference(s)
Reduction of Mg(II) This compound, Lithium naphthalenide Magnesium (Mg0) nanoparticles This compound is reduced by an electron carrier to form metallic magnesium nanoparticles. nih.govresearchgate.net
Synthesis of Mg(I) Compound This compound, Magnesium(I) complex Dimeric Magnesium(I) Compound Used in a facile redox reaction to synthesize a novel Mg(I) species. sigmaaldrich.com
Hydride Transfer Cationic butylmagnesium, Ketone (Ph2CO) Alkoxide, 1-Butene The butyl group of the magnesium cation acts as a source of β-hydride to reduce the ketone. rsc.org
σ-Bond Metathesis Cationic butylmagnesium, Pinacolborane (HBpin) Cationic hydridomagnesium compound Involves a four-member transition state between Mg-C and H-B bonds. rsc.org
Thioether Deprotection This compound, Titanocene dichloride Benzylthiols Serves as a reagent for the deprotection of benzyl thioethers. sigmaaldrich.comsigmaaldrich.com

This compound in Intercalation Chemistry

This compound has been investigated as a reagent for the chemical intercalation of magnesium into layered solid host materials. researchgate.netrsc.org Intercalation is the insertion of guest atoms or molecules into the van der Waals gaps of a host material, which can significantly alter the host's electronic and structural properties. wikipedia.orgrsc.org The use of organometallic reagents like this compound provides a non-electrochemical, chemical route to achieve this. researchgate.net

Research has demonstrated the successful intercalation of magnesium from this compound into transition metal dichalcogenides. sigmaaldrich.comchemicalbook.comchemicalbook.comlookchem.com Specifically, new magnesium intercalation compounds based on both cubic and layered titanium disulfide (TiS₂) have been described. researchgate.netrsc.org The process involves the reaction of the host material with a solution of this compound, typically in an inert solvent like heptane (B126788). rsc.org Studies have also reported the potential use of this compound for the intercalation of magnesium into tungsten oxychloride (WO₂Cl₂). sigmaaldrich.comchemicalbook.comchemicalbook.comlookchem.com

In the case of layered TiS₂, the intercalation of magnesium results in a mixture of the pure host material and a magnesium-rich phase that retains the layered structure but with an expanded unit cell. researchgate.net However, attempts to intercalate magnesium into certain metal oxides using this compound in heptane did not result in significant bulk magnesiation. researchgate.net This suggests that the success of intercalation is highly dependent on the nature of the host material.

Table 3: Intercalation Studies Using this compound

Host Material Reagent Result Research Finding Reference(s)
Layered Titanium Disulfide (TiS₂) This compound Magnesium intercalation compound (MgₓTiS₂) A new magnesium intercalation compound was formed, demonstrating the viability of the chemical route. researchgate.netrsc.org
Cubic Titanium Disulfide (TiS₂) This compound Magnesium intercalation compound (MgₓTiS₂) Successful intercalation into the cubic phase of TiS₂ was achieved. researchgate.netrsc.org
Tungsten Oxychloride (WO₂Cl₂) This compound Potential for intercalation A study reported the possible use of the reagent for intercalation into this host. sigmaaldrich.comchemicalbook.comchemicalbook.comlookchem.com
Metal Oxides This compound/heptane No significant bulk magnesiation The treatment did not lead to observable intercalation in the studied oxides. researchgate.net

This compound in Magnesium Hydride (MgH₂) Synthesis and Related Energy Applications

This compound is a key precursor in the synthesis of magnesium hydride (MgH₂), a material of significant interest for hydrogen storage due to magnesium's high storage capacity (7.6 wt%), abundance, and low cost. smolecule.com The thermal decomposition (hydrogenolysis) of this compound provides a convenient, non-milling route to produce nanostructured MgH₂ with enhanced hydrogen sorption kinetics. chemicalbook.com

The synthesis involves the decomposition of this compound under a hydrogen or inert atmosphere at elevated temperatures. chemicalbook.comsmolecule.com The morphology of the resulting MgH₂ nanoparticles can be controlled by adjusting the reaction conditions, such as the solvent and atmosphere. For example, decomposition in an inert argon atmosphere tends to produce rod-like particles, while decomposition under hydrogen pressure yields small particles (25-170 nm). chemicalbook.com Using a relatively inert solvent like cyclohexane (B81311) can lead to even smaller particles (15-50 nm). chemicalbook.com

The decomposition of this compound to MgH₂ typically occurs at around 250 °C, releasing 1-butene as a gaseous byproduct. smolecule.comosti.gov Further heating to approximately 384 °C leads to the decomposition of MgH₂ into magnesium metal and hydrogen gas. smolecule.comosti.gov The resulting MgH₂ nanoparticles, particularly the smaller ones, exhibit impressive hydrogen storage properties, with rapid desorption kinetics even without a catalyst. chemicalbook.com For instance, full hydrogen desorption can be achieved in less than 10 minutes at 300 °C. chemicalbook.com This is a significant improvement over bulk or ball-milled magnesium hydride.

This compound is also used for the nanoconfinement of MgH₂ within porous scaffolds, such as carbon aerogels, through a melt or liquid impregnation process followed by thermal conversion to MgH₂. chemicalbook.com This approach aims to further improve the hydrogen storage kinetics and thermodynamics by limiting particle growth and shortening hydrogen diffusion pathways. chemicalbook.com

Table 4: Synthesis of MgH₂ from this compound

Synthetic Method Reaction Conditions Resulting MgH₂ Morphology Key Finding Reference(s)
Hydrogenolysis Decomposition under Argon Rod-like particles Morphology is dependent on the synthetic atmosphere. chemicalbook.com
Hydrogenolysis Decomposition under Hydrogen pressure Small particles (25-170 nm) Hydrogen pressure favors the formation of smaller particles with fast desorption. chemicalbook.com
Hydrogenolysis Decomposition in Cyclohexane Small particles (15-50 nm) Inert solvent choice can influence particle size. chemicalbook.com
Hydrogenolysis Decomposition in Diethyl ether Flakes in large microstructures Reactive solvents can lead to different morphologies. chemicalbook.com
Thermal Decomposition Heating to 250 °C MgH₂ (intermediate) Conversion to MgH₂ is complete in approximately 8 minutes at this temperature. smolecule.comosti.gov
Nanoconfinement Impregnation into carbon scaffold, then hydrogenation MgH₂ within porous host A method to prepare nanoconfined MgH₂ for improved hydrogen storage properties. chemicalbook.com

Catalytic Applications of Di N Butylmagnesium in Polymerization

Di-(n)-butylmagnesium as a Co-Catalyst in Ziegler-Natta Polymerization Systems

In the realm of Ziegler-Natta catalysis, particularly for polyethylene (B3416737) production, this compound (nBu₂Mg) is a key precursor for the synthesis of highly active catalyst supports. mdpi.comnih.gov The industrial success of Ziegler-Natta catalysts is largely due to the use of MgCl₂ as a support material, which can increase catalyst activity by a factor of 10. mdpi.com this compound is often used to create these essential magnesium-based supports. nih.gov

The process involves grafting this compound onto a carrier, typically partially dehydroxylated silica (B1680970). nih.gov Research into this process has shown that nBu₂Mg reacts with the silica support in two distinct ways: approximately half of the compound reacts through protonolysis with the surface hydroxyl groups (≡SiOH), while the other half engages directly with siloxane bridges (≡SiOSi≡). nih.gov This reaction forms dispersed magnesium sites on the silica. Subsequent treatment of this nBu₂Mg-modified silica with a chlorinating agent, such as hydrogen chloride (HCl), leads to the in-situ formation of nanoclusters of MgCl₂, creating the active support for the titanium species of the Ziegler-Natta catalyst. nih.govgoogle.com Industrially relevant magnesium alkyls for this purpose include butyl ethyl magnesium (BEM), butyl octyl magnesium (BOMAG), and this compound itself, typically used in heptane (B126788) solutions. mdpi.com Catalyst systems for diene polymerization have also been developed using neodymium-based catalysts with this compound as a co-catalyst. researchgate.netrsc.orgrsc.org

Role of this compound in Anionic Polymerization Processes

While this compound on its own is not an effective initiator for the polymerization of monomers like styrene (B11656), it plays a significant role when used in conjunction with alkyllithium initiators. researchgate.net Its presence modifies the reactivity of the propagating species and allows for the synthesis of well-defined polymers. researchgate.net

The addition of this compound to anionic polymerizations initiated by organolithium compounds, such as s-butyllithium (s-BuLi), has a marked effect on the reaction kinetics. In the polymerization of styrene in cyclohexane (B81311), the presence of this compound leads to a significant and continuous reduction in the reactivity of the propagating polystyryllithium species. researchgate.netresearchgate.net This retardation effect is related to the formation of mixed "ate" complexes between the dialkylmagnesium and the organolithium compounds. researchgate.netresearchgate.net UV-visible spectroscopy studies have confirmed the formation of several types of these "ate" complexes, which have different stoichiometries depending on the ratio of the magnesium and lithium compounds. researchgate.netresearchgate.net

Despite the reduction in reaction rate, the living character of the polymerization is preserved. researchgate.netresearchgate.net This means that chain termination and transfer reactions are largely suppressed, which is a critical feature for synthesizing polymers with controlled architectures. researchgate.net The formation of a dynamic equilibrium between dormant polynuclear structures and a low concentration of active species is thought to explain the living nature of the polymerization process. researchgate.net In some systems, such as the polymerization of 4-halostyrenes, the addition of this compound is essential to suppress unwanted side reactions, like the nucleophilic attack of the carbanion on the monomer, thereby enabling a controlled, living polymerization. researchgate.net The kinetics of polymerization using initiators like butylmagnesium bromides or dibutylmagnesium (B73119) have been observed to follow relationships that differ from typical anionic polymerizations. rsc.org

A key advantage of maintaining the living character of a polymerization is the ability to control the polymer's molecular weight (Mn) and achieve a narrow molecular weight distribution, indicated by a low polydispersity index (PDI). In anionic polymerizations involving this compound, the experimental molecular weights are often in good agreement with the theoretical values, and PDI values are typically low, often less than 1.1. researchgate.netresearchgate.net

The molecular weight can be controlled by adjusting the molar ratio of the monomer to the initiator. researchgate.net The presence of this compound preserves this control. researchgate.netresearchgate.net However, the concentration of the magnesium compound itself can influence the final molecular weight. In the polymerization of terpenes using a neodymium/dibutylmagnesium system, increasing the concentration of this compound initially led to higher molecular weights. rsc.org But, a continued increase in its concentration caused the molecular weight to decrease, which was attributed to chain transfer reactions becoming more dominant. rsc.org This highlights that the balance between propagation and chain transfer is crucial and is influenced by the co-catalyst concentration, which in turn affects both the molecular weight and the PDI. rsc.org

The following table shows data from the polymerization of β-myrcene, illustrating how the ratio of this compound to the neodymium catalyst affects the resulting polymer's molecular weight and polydispersity.

Run[Mg]:[Nd] RatioConversion (%)Mn ( kg/mol )PDI (Mw/Mn)
My1474110.81.8
My2685134.41.9
My3892145.21.7
My41088120.72.1

Table based on research findings on β-myrcene polymerization. rsc.org

This compound has proven particularly useful in the polymerization of styrene and its derivatives, such as alkoxystyrenes. researchgate.net It is often used as a purifying agent to distill styrene before polymerization to remove impurities. rsc.orgpubcompare.ai

In the anionic polymerization of p-alkoxystyrene, initiated with s-BuLi, the addition of this compound allows for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions. researchgate.net The living nature of the polymerization is maintained, enabling the creation of block copolymers. researchgate.net For instance, the sequential living anionic polymerization of styrene and 4-vinylpyridine (B31050) (4VP) is a common method to produce PS-b-P4VP diblock copolymers, where this compound is used to purify the styrene monomer. pubcompare.ai

The polymerization of styrene initiated by a calixarene (B151959) neodymium/di-n-butylmagnesium/hexamethylphosphoramide catalyst system has also been investigated. jlu.edu.cn Furthermore, the living anionic polymerization of 4-trimethylstannylstyrene was successfully achieved by using sec-butyllithium (B1581126) in the presence of an equimolar amount of this compound, which suppressed side reactions. researchgate.net

This compound in Ring-Opening Polymerization (ROP)

This compound is a valuable reagent for synthesizing magnesium-based catalysts used in the ring-opening polymerization (ROP) of cyclic esters, such as lactide.

Magnesium complexes are highly effective catalysts for the ROP of L-lactide (L-LA) and rac-lactide. worktribe.comresearchgate.net this compound is frequently used as a starting material to synthesize these active catalytic complexes. worktribe.commdpi.com For example, reacting this compound with sterically bulky phenols or pyrazolyl-indolyl ligand precursors results in the formation of n-butylmagnesium or bis-indolyl magnesium complexes. researchgate.netmdpi.com These complexes, in turn, can be converted into magnesium alkoxides, which are highly reactive initiators for the ROP of L-lactide, often in the presence of an alcohol co-initiator like benzyl (B1604629) alcohol. researchgate.netmdpi.comresearchgate.net

These magnesium-based systems demonstrate excellent control over the polymerization, yielding polymers with predictable molecular weights and low polydispersity indexes. worktribe.commdpi.com Some this compound-derived calixarene complexes have shown high activity and stereoselectivity in the ROP of rac-lactide. worktribe.com The polymerization can proceed rapidly; for example, certain magnesium alkoxides derived from bulky phenols can achieve quantitative conversion of 1000 equivalents of L-lactide in under four minutes. researchgate.netacs.org

The table below summarizes representative results for the ROP of L-lactide using various magnesium complexes synthesized from this compound.

Catalyst PrecursorMonomer[Monomer]:[Cat]:[BnOH]Temp (°C)TimeConversion (%)Mn (kDa)PDI (Mw/Mn)
[PzHInd]₂Mg·2THF (1)L-LA100:1:1802 h9813.91.10
[PzMeInd]₂Mg (2)L-LA100:1:1801 h9914.11.08
[(μ-EDBP-RTs)MgnBu]₂L-LA200:1:2252 min10029.31.15
[L′Mg(n-Bu)]rac-LA100:12018 h9915.11.19

Table compiled from data in multiple research studies. worktribe.comresearchgate.netmdpi.com BnOH = Benzyl Alcohol


Design of this compound-Based Ligand Systems for ROP

This compound serves as a versatile and highly reactive precursor for the synthesis of well-defined magnesium-based catalysts for Ring-Opening Polymerization (ROP). The design of these catalytic systems involves the reaction of this compound with a variety of protic ligands (pro-ligands), leading to the formation of magnesium complexes with tailored steric and electronic properties. This approach allows for fine-tuning of the catalyst's activity, selectivity, and stability.

The fundamental reaction involves the protonolysis of one or both n-butyl groups of this compound by the acidic proton(s) of the chosen ligand. This facile reaction typically releases butane (B89635) as a byproduct and results in the formation of a magnesium-ligand bond. The nature of the resulting complex—be it a monometallic or bimetallic species, neutral or cationic—is dictated by the stoichiometry of the reactants and the specific ligand architecture.

A range of ligand classes have been successfully employed to generate active ROP catalysts from this compound. These include:

Amino-bis(phenolato) Ligands: Tetradentate amino-bis(phenolato) pro-ligands, such as 2-pyridyl-N,N-bis(2-methylene-4-methoxy-6-tert-butylphenolato) (H₂[L1]) and dimethylaminoethylamino-N,N-bis(2-methylene-4-methyl-6-tert-butylphenolato) (H₂[L2]), react with this compound in toluene (B28343) to produce the corresponding magnesium complexes, Mg[L1] and Mg[L2], in high yields. rsc.orgrsc.orgscispace.com These complexes, which can exist as dimers in non-coordinating solvents, have demonstrated good activity for the ROP of rac-lactide. rsc.orgrsc.org

Amidinate-Based N,O-Chelates: N-benzoyl-N′-arylbenzamidines can be treated with half an equivalent of this compound in THF to prepare a series of N,O-chelated magnesium complexes. researchgate.netacs.org These catalysts have shown good activity for the ROP of ε-caprolactone. researchgate.netacs.org

Calix researchgate.netarene Ligands: The reaction of a tripropoxy-p-tert-butylcalix researchgate.netareneH ligand with this compound in THF yields a monometallic magnesium species, [L′Mg(n-Bu)]. worktribe.com This type of catalyst is active for the ROP of rac-lactide. worktribe.com

Pyrazolyl-Indolyl Ligands: Bis-indolyl magnesium complexes can be synthesized by reacting pyrazolyl-indolyl pro-ligands with this compound in solvents like THF or hexane (B92381). mdpi.com These novel complexes are efficient catalysts for the ROP of L-lactide in the presence of an alcohol co-initiator. mdpi.com

Cationic Systems: Highly active cationic organomagnesium initiators have been prepared by reacting this compound with specific chelating bis(phosphinimine) ligands and an activator. uleth.ca This design strategy aims to create a more electrophilic and reactive magnesium center, leading to exceptionally high activity for ε-caprolactone polymerization. uleth.ca

The following table summarizes various ligand systems designed from this compound for ROP.

Ligand TypeThis compound ReactionResulting Complex TypeMonomer
Amino-bis(phenolato)Reacted with H₂[L1] or H₂[L2] in toluene. rsc.orgrsc.orgNeutral, dimeric magnesium complexes (Mg[L1], Mg[L2]). rsc.orgrsc.orgrac-Lactide. rsc.orgrsc.org
N-BenzoylbenzamidineReacted with N-benzoyl-N′-arylbenzamidines in THF. researchgate.netacs.orgN,O-chelated magnesium complexes. researchgate.netacs.orgε-Caprolactone. researchgate.netacs.org
Calix researchgate.netareneReacted with tripropoxy-p-tert-butylcalix researchgate.netareneH in THF. worktribe.comMono-metallic n-butyl magnesium complex. worktribe.comrac-Lactide. worktribe.com
Pyrazolyl-IndolylReacted with PzIndH in hexane or THF. mdpi.comBis-indolyl magnesium complexes. mdpi.comL-Lactide. mdpi.com
Chelating bis(phosphinimine)Reacted with ligand and an activator. uleth.caCationic organomagnesium complexes. uleth.caε-Caprolactone. uleth.ca
γ-Phosphino-ketimineReacted with ligand (LH) in THF. researchgate.netMagnesium complex [(L¹)₂(THF)Mg]. researchgate.netε-Caprolactone. researchgate.net

Stereochemical Control and Microstructure of Polymers Influenced by this compound Catalysis

The ligand system coordinated to the magnesium center, derived from this compound, plays a crucial role in dictating the stereochemistry and microstructure of the resulting polymers. By carefully designing the catalyst's coordination environment, it is possible to influence the insertion of monomers, thereby controlling the tacticity of polymers like polylactide (PLA) or the regioselectivity in diene polymerization.

A notable example of stereochemical control is demonstrated by a calix researchgate.netarene-based magnesium catalyst. worktribe.com The stereoselectivity of this system in the ROP of rac-lactide is highly dependent on the solvent used. Polymerization in dichloromethane (B109758) results in essentially atactic PLA, indicating a lack of stereocontrol. worktribe.com However, switching the solvent to THF leads to the formation of highly heterotactic PLA (Pr = 0.78 – 0.85), while conducting the polymerization in toluene surprisingly yields isotactic PLA (Pr = 0.30 – 0.36). worktribe.com This solvent-dependent reversal of selectivity highlights the sensitive interplay between the catalyst, solvent, and the growing polymer chain in determining the final microstructure. worktribe.com

In contrast, some highly active systems may exhibit poor stereocontrol. For instance, magnesium complexes with chiral bulky alkoxide ligands, while demonstrating very high activity in lactide ROP, afford only moderate stereochemical control, resulting in polylactide with a low probability of meso-linkages (Pₘ values not exceeding 0.56). nih.govnih.gov Similarly, early examples of cationic magnesium catalysts derived from this compound were found to be ineffective at controlling the stereochemistry during rac-lactide polymerization. uleth.ca Magnesium amino-bis(phenolato) complexes have also been studied for rac-lactide polymerization, with the microstructure of the resulting PLA being a key area of analysis. rsc.org

Beyond ROP, this compound is a component in catalytic systems for diene polymerization, where it influences the polymer microstructure. In the anionic polymerization of butadiene, catalyst systems containing this compound can be used to produce polybutadiene (B167195) with a 1,2-microstructure content ranging from 20% to 95%. google.com In the coordination polymerization of terpenes, a binary catalyst system of neodymium versatate and this compound is used to polymerize β-myrcene and β-farnesene. nih.govresearchgate.netrsc.org This system predominantly produces polymers with a high 1,4-unit content (over 80%), with the cis-1,4 isomer being the major component. nih.govresearchgate.netrsc.org For example, at an optimal [Nd]:[Mg] ratio of 8, polymyrcene with 59% cis-1,4 content and polyfarnesene with 83% cis-1,4 content were obtained. nih.govresearchgate.net

The following table details research findings on the stereochemical and microstructural control exerted by various this compound-based catalytic systems.

Catalyst SystemPolymerObserved Microstructure / StereochemistryKey Research Finding
[L′Mg(n-Bu)] (L' = calix researchgate.netarene ligand) worktribe.comPolylactide (from rac-lactide)Atactic in CH₂Cl₂; Heterotactic in THF (Pr ≈ 0.85); Isotactic in Toluene (Pr ≈ 0.35). worktribe.comThe stereoselectivity is highly dependent on the polymerization solvent. worktribe.com
Neodymium versatate / this compound nih.govresearchgate.netrsc.orgPolymyrceneHigh 1,4-content (>80%), with 59% cis-1,4 isomer. nih.govresearchgate.netThe binary system favors 1,4-insertion, producing cis-rich polyterpenes. nih.govrsc.org
Neodymium versatate / this compound nih.govresearchgate.netrsc.orgPolyfarneseneHigh 1,4-content (>80%), with 83% cis-1,4 isomer. nih.govresearchgate.netThe steric hindrance of the monomer's side group may influence the higher cis-1,4 content compared to polymyrcene. nih.govresearchgate.net
Dialkyl magnesium / Organolithium google.comPolybutadiene1,2-microstructure content between 20% and 95%. google.comThe catalyst composition allows for tunable vinyl content in polybutadiene. google.com
Mg(OCAdᵗBuPh)₂(THF)₂ (from n-butyl-sec-butylmagnesium) nih.govnih.govPolylactide (from rac-lactide)Lack of significant stereochemical control (Pₘ ≤ 0.56). nih.govDespite the use of a chiral ligand, the catalyst did not impart high stereoselectivity. nih.gov
Cationic Mg complexes (from bis(phosphinimine) ligands) uleth.caPolylactide (from rac-lactide)No significant stereocontrol. uleth.caThe initial highly active cationic systems were not stereoselective. uleth.ca

Advanced Characterization and Structural Elucidation of Di N Butylmagnesium Species

Spectroscopic Investigations of Di-(n)-butylmagnesium Solutions

Spectroscopic methods are indispensable for probing the dynamic nature of this compound in solution. These techniques provide insights into the equilibrium between different species, the influence of solvents, and the interactions with other reagents.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing the species present in solutions of this compound. Multinuclear NMR experiments are employed to analyze reaction outcomes and understand the solution-state symmetry and structure of magnesium complexes chemrxiv.org. For instance, the synthesis of cationic butylmagnesium compounds can be monitored and the resulting products characterized by multinuclear NMR spectroscopy rsc.org.

The Schlenk equilibrium, a fundamental concept in organomagnesium chemistry describing the equilibrium between a Grignard reagent (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species, is significantly influenced by the solvent and ancillary ligands rsc.org. NMR studies can help to understand this equilibrium. For example, analysis of reactions involving this compound and various ligands can confirm the formation of specific complexes, with NMR data indicating a particular symmetry on the NMR timescale chemrxiv.org.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers valuable information about the bonding and functional groups within this compound species olemiss.edu. These techniques are particularly sensitive to the interactions between the magnesium center and its ligands, as well as the aggregation state of the compound in solution nih.gov.

FTIR experiments conducted under inert conditions have been used to investigate the interaction of this compound solutions with various additives nih.gov. Changes in the vibrational spectra can indicate coordination of the additive to the magnesium center, which can influence properties like solution viscosity by breaking down polymeric structures nih.govnih.gov. In-situ FTIR has also been utilized to monitor the dehydration processes of magnesium chloride, a common precursor, which is crucial for the synthesis of active organomagnesium reagents researchgate.net. The study of vibrational modes provides a direct probe into the molecular structure and the subtle changes that occur upon complexation or solvation ku.edu.

Effects of Solvation and Ligand Environment on this compound Structure and Reactivity

The structure and reactivity of this compound are profoundly influenced by its coordination environment. Solvents and ligands play a critical role in stabilizing the magnesium center, controlling aggregation, and modulating reactivity.

The choice of solvent is paramount. In coordinating solvents like tetrahydrofuran (B95107) (THF), this compound forms solvated species. Computational and experimental studies show that the magnesium atoms can be coordinated by two to four THF molecules, and the solvent is a direct and key player in driving the Schlenk mechanism researchgate.net. In contrast, in non-coordinating hydrocarbon solvents, aggregation dominates nih.gov.

The introduction of specific ligands can lead to the formation of well-defined complexes with unique structural and reactive properties. For example, the reaction of this compound with the tridentate ligand pentamethyldiethylenetriamine (pmdta) allows for the isolation of a cationic alkylmagnesium species, [(pmdta)Mg(nBu)]⁺ rsc.org. Similarly, β-diketiminate ligands have been used to create magnesium complexes like [(DippNacnac)Mg(nBu)THF], which exhibit specific reactivity in C-F bond activation rsc.org. The steric and electronic properties of the ligand dictate the geometry around the magnesium center and can even lead to divergent reaction pathways. For instance, subtle changes in a dinucleating naphthyridine ligand backbone can determine whether a stable dimagnesium complex is formed or if the reaction leads to paramagnetic species via Mg–C bond homolysis chemrxiv.orgnih.gov. The solvation of a complex can also be dynamic; the ((s)Bu₂Mg · TMEDA) complex, for example, undergoes a solvation-desolvation equilibrium in arene solution strath.ac.uk.

Dynamic Behavior and Ligand Exchange in this compound Systems

The solution-state behavior of this compound is not static; rather, it is characterized by dynamic equilibria involving the exchange of its butyl ligands. This dynamic nature is fundamental to its reactivity and is primarily governed by the principles of the Schlenk equilibrium. The exchange processes are significantly influenced by factors such as the solvent, temperature, and the presence of other magnesium species. Advanced spectroscopic techniques, particularly variable-temperature Nuclear Magnetic Resonance (VT-NMR), have been instrumental in elucidating the mechanisms and kinetics of these exchange phenomena.

In solution, this compound can exist in equilibrium with its corresponding Grignard reagent, n-butylmagnesium halide (n-BuMgX), and magnesium dihalide (MgX₂). This chemical equilibrium, known as the Schlenk equilibrium, involves the redistribution of alkyl groups and halides between magnesium centers. The general form of the equilibrium is represented as:

2 R-Mg-X ⇌ R₂Mg + MgX₂ wikipedia.org

The position of this equilibrium is highly dependent on the solvent. In ethereal solvents like diethyl ether or tetrahydrofuran (THF), which coordinate to the magnesium center, the equilibrium can be shifted. wikipedia.org For instance, the addition of dioxane to a Grignard solution leads to the precipitation of the magnesium dihalide-dioxane adduct, which effectively drives the equilibrium towards the formation of the dialkylmagnesium species. wikipedia.org

Variable-temperature NMR spectroscopy is a powerful experimental tool for investigating these dynamic processes. By monitoring the NMR spectra of this compound solutions at different temperatures, changes in the chemical environment of the butyl groups can be observed. At low temperatures, the exchange rates can be slow enough on the NMR timescale to allow for the observation of distinct signals for different magnesium species or for butyl groups in different chemical environments (e.g., terminal vs. bridging positions in oligomeric structures). As the temperature is increased, the exchange rates accelerate, leading to the broadening and eventual coalescence of these distinct signals into a single, time-averaged signal.

Kinetic and thermodynamic parameters for the ligand exchange processes can be extracted from a detailed analysis of the temperature-dependent changes in the NMR lineshapes. oxinst.com For example, the rate constant (k) for an exchange process at the coalescence temperature (Tc) can be estimated. From the temperature dependence of the rate constants, activation parameters such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined using the Eyring equation. These parameters provide valuable information about the energy barriers and the molecularity of the exchange mechanism. While specific quantitative data for this compound is not abundant in publicly accessible literature, the principles of such analyses are well-established for many organometallic systems. oxinst.comrsc.org

The dynamic behavior of this compound is further illustrated by its interactions with other organometallic compounds. For instance, the reaction of an equimolar mixture of n-butyllithium and di-n-butylmagnesium can form lithium tris(n-butyl)magnesiate, which itself can exist as various solvated species and engage in further ligand exchange. researchgate.net

The following table summarizes the types of dynamic equilibria and influencing factors relevant to this compound systems, based on general knowledge of Grignard and organomagnesium reagents.

Equilibrium/Process Description Key Influencing Factors Relevant Characterization Techniques
Schlenk Equilibrium Reversible redistribution of alkyl and halide groups between magnesium centers (2 n-BuMgX ⇌ (n-Bu)₂Mg + MgX₂). wikipedia.orgSolvent (e.g., THF, diethyl ether, dioxane), Temperature, Nature of the halide and alkyl group. wikipedia.orgVariable-Temperature NMR, Raman Spectroscopy, X-ray Crystallography of isolated adducts.
Ligand Exchange Exchange of butyl groups between different magnesium centers, potentially through bridged dimeric or oligomeric intermediates.Concentration, Solvent coordinating ability, Temperature.Dynamic NMR (DNMR), 2D Exchange Spectroscopy (EXSY), Isotope labeling studies.
Solvent Coordination Association and dissociation of solvent molecules (e.g., THF, ethers) to the magnesium centers, influencing reactivity and aggregation. acs.orgSolvent polarity and steric bulk, Temperature.NMR Chemical Shift Analysis, Computational Modeling. acs.org
Aggregation Formation of dimers, trimers, or higher oligomers in solution, especially in non-coordinating or weakly coordinating solvents.Solvent, Concentration, Temperature.Cryoscopy, DOSY-NMR, X-ray Crystallography.

Computational and Theoretical Studies on Di N Butylmagnesium

Quantum Chemical Calculations for Di-(n)-butylmagnesium Structures and Energetics

Quantum chemical calculations are employed to determine the electronic structure, preferred geometric arrangements, and thermodynamic stability of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties from first principles.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods for analyzing the structure-property relationships of crystalline and molecular compounds. mdpi.com DFT is based on the principle that the total energy of a system is a unique functional of its electron density. mdpi.com This approach allows for a balance between computational cost and accuracy, making it suitable for relatively large organometallic systems.

Applications of DFT for systems analogous to this compound focus on calculating key molecular-level descriptors. mdpi.com These calculations can validate energetically favorable structures, potentially optimizing geometries derived from experimental techniques like X-ray diffraction. mdpi.com For this compound, DFT can be used to model its structure, predict vibrational frequencies for comparison with infrared spectroscopy, and calculate the energies of different conformers of the butyl chains. The choice of appropriate exchange-correlation functionals and basis sets is critical for obtaining accurate results. mdpi.com For instance, studies on magnesium-based clusters have successfully used functionals like B3PW91 to investigate structures and energetics. mdpi.com DFT results also provide insights into the nature of the carbon-magnesium bond, including charge distribution and orbital interactions.

Table 1: Molecular Properties of this compound Calculable via DFT

Property Calculated Significance
Optimized Molecular Geometry Predicts bond lengths, bond angles, and dihedral angles of the lowest energy structure.
Vibrational Frequencies Allows for theoretical prediction of IR and Raman spectra to aid in experimental characterization. mdpi.com
Thermodynamic Properties Calculates enthalpy of formation, Gibbs free energy, and entropy. scispace.com
Electronic Properties Determines HOMO-LUMO energy gaps, molecular orbital shapes, and atomic charge distributions. mdpi.com

| Reaction Energetics | Computes the energy changes for reactions involving this compound, such as association or dissociation. |

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data or empirical parameterization. nih.govyoutube.com While often more computationally demanding than DFT, they can offer higher accuracy for certain systems. These methods are crucial for benchmarking other computational techniques and for studying systems where DFT may not be as reliable.

In the context of organomagnesium chemistry, ab initio molecular dynamics simulations have been instrumental in characterizing the complex solution behavior of related Grignard reagents. researchgate.net For example, a study on the transformation of CH3MgCl into Mg(CH3)2 and MgCl2 in tetrahydrofuran (B95107) (THF) elucidated the reaction mechanism, showing it proceeds through dinuclear species bridged by chlorine atoms. researchgate.net Such simulations provide a molecular-level understanding of the Schlenk equilibrium, a fundamental concept in organomagnesium chemistry that also governs solutions of this compound. researchgate.net The application of these first-principles methods allows for the study of solvation structures and the dynamic exchange of solvent molecules coordinating to the magnesium center. researchgate.netresearchgate.net

Theoretical Modeling of this compound Reaction Mechanisms

Theoretical modeling extends beyond static structures to explore the pathways of chemical reactions. By mapping the potential energy surface, computational methods can identify the energetic barriers and intermediate species that govern reaction kinetics and outcomes.

A key application of computational chemistry is the determination of reaction mechanisms by locating transition states and mapping the minimum energy pathways connecting reactants to products. mdpi.com By identifying the geometry and energy of a transition state, the activation energy for a reaction can be calculated, providing insight into its rate.

For organomagnesium compounds, theoretical studies have been vital in understanding complex equilibria and reaction pathways in solution. For instance, ab initio molecular dynamics simulations have shown that the solvent plays a direct and critical role in driving the Schlenk equilibrium mechanism for Grignard reagents. researchgate.net These computational approaches can be applied to this compound to model its synthesis, such as the transmetalation reaction between n-butyllithium and magnesium chloride, or its aggregation behavior in non-coordinating solvents. researchgate.net By calculating the energies of various proposed intermediates and transition states, the most plausible reaction pathway can be determined.

Computational methods are powerful tools for predicting the stereoselectivity of chemical reactions. When a reaction can produce multiple stereoisomers, the preferred product is determined by the relative energy barriers of the competing transition states. By calculating the energies of the diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially.

In reactions where this compound is used as a nucleophile or as part of a catalyst system involving chiral ligands, theoretical calculations can be employed to predict the stereochemical outcome. By modeling the transition state assemblies for the formation of different stereoproducts, the origins of stereoselectivity can be understood in terms of specific steric and electronic interactions. This predictive capability is valuable in the rational design of stereoselective synthetic methods.

Molecular Dynamics Simulations of this compound in Chemical Environments

While quantum chemical calculations typically focus on single molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of molecules over time in a condensed phase, such as in solution. rush.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes and the calculation of bulk properties. mdpi.com

MD simulations are particularly useful for understanding the solvation of this compound and its interaction with solvent molecules like hydrocarbons or ethers. Ab initio MD, which calculates forces "on the fly" from electronic structure calculations, provides a highly accurate description of these systems. nih.gov Such simulations can reveal detailed information about the structure of the solvation shell, the coordination number of the magnesium center, the rate of solvent exchange, and the conformational dynamics of the n-butyl groups. researchgate.netresearchgate.net This information is crucial for understanding how the solvent environment influences the reactivity and aggregation state of this compound.

Table 2: Insights from Molecular Dynamics Simulations of Organomagnesium Compounds in Solution

Insight Gained Relevance to this compound
Solvation Shell Structure Determines the number and arrangement of solvent molecules (e.g., THF) around the Mg center. researchgate.netresearchgate.net
Coordination Dynamics Reveals the timescale and mechanism of solvent molecules attaching to and detaching from the magnesium atom. researchgate.net
Ion Pairing and Aggregation Models the formation of dimers, trimers, or larger aggregates in solution, which affects reactivity.
Conformational Analysis Tracks the rotation and flexibility of the n-butyl chains over time.

| Transport Properties | Can be used to calculate properties like diffusion coefficients in a given solvent. mdpi.com |

Table of Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound Mg(C4H9)2
Tetrahydrofuran (THF) C4H8O
n-butyllithium C4H9Li
Magnesium chloride MgCl2
n-butylmagnesium chloride C4H9MgCl
Methylmagnesium chloride CH3MgCl

Computational Prediction of Novel Reactivity and Catalytic Activity of this compound

Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), have become instrumental in predicting and understanding the reactivity and catalytic potential of organometallic compounds like this compound. These computational approaches allow for the exploration of reaction mechanisms, the identification of key intermediates and transition states, and the prediction of reaction energetics, thereby guiding experimental efforts toward the discovery of novel chemical transformations.

Recent theoretical investigations have begun to shed light on new areas of reactivity for this compound and related cationic butylmagnesium species, especially in the activation of small molecules and in catalytic cycles for organic synthesis. These studies are crucial for expanding the utility of this earth-abundant metal reagent beyond its traditional applications.

Predicted Novel Reactivity

Computational studies have predicted the viability of this compound and its derivatives in reactions that have not been extensively explored experimentally. One area of significant interest is the activation of X-H bonds (where X = B, Si), which is a fundamental step in many catalytic processes.

DFT calculations have been performed to investigate the reaction between a cationic butylmagnesium complex, [(pmdta)Mg(nBu)]⁺ (where pmdta is pentamethyldiethylenetriamine), and important hydride donors like pinacolborane (HBpin) and phenylsilane (B129415) (PhSiH₃). These calculations predict a σ-bond metathesis mechanism, a concerted process involving a four-membered transition state.

The computed enthalpy profiles for these reactions provide quantitative predictions of their feasibility. For the reaction with pinacolborane, the energy barrier for the σ-bond metathesis step is predicted to be relatively low, suggesting the reaction should proceed readily. The reaction with phenylsilane is also predicted to be feasible, although with a higher activation barrier. rsc.org

These computational findings are significant as they suggest that butylmagnesium species can be used to generate magnesium hydride cations, which are themselves highly reactive and potentially catalytic species. The prediction of these reaction pathways opens the door to designing new catalytic reactions based on the in situ generation of magnesium hydrides from this compound.

Table 1: Predicted Energetics for the Reaction of [(pmdta)Mg(nBu)]⁺ with B-H and Si-H Bonds

Reactant Mechanism Predicted Activation Energy (kcal mol⁻¹) Predicted Reaction Enthalpy (kcal mol⁻¹)
Pinacolborane (HBpin) σ-bond metathesis 3.87 -
Phenylsilane (PhSiH₃) σ-bond metathesis 20.88 -7.59

Data sourced from DFT calculations (B3PW91). rsc.org

Predicted Catalytic Activity

Beyond predicting single reaction steps, computational studies are crucial for elucidating entire catalytic cycles involving this compound. These studies often focus on hydrofunctionalization reactions, where a Mg-H bond, formed in situ from this compound, is added across an unsaturated bond.

Hydroboration Catalysis:

Theoretical studies have outlined a general catalytic cycle for the hydroboration of unsaturated organic molecules using β-diketiminato n-butylmagnesium complexes as pre-catalysts. The proposed mechanism, supported by computational analysis, involves the following key steps:

Initiation: The n-butylmagnesium pre-catalyst reacts with a borane, such as pinacolborane (HBpin), via a B-H/C-Mg σ-bond metathesis to generate a magnesium hydride species, which is the active catalyst.

Substrate Coordination and Insertion: The unsaturated substrate (e.g., an aldehyde, ketone, or nitrile) coordinates to the magnesium hydride. This is followed by the insertion of the unsaturated bond into the Mg-H bond (hydromagnesiation).

Turnover Step: The resulting magnesium-alkoxide or -amide intermediate undergoes a σ-bond metathesis with another molecule of pinacolborane. This step transfers the boryl group to the substrate and regenerates the active magnesium hydride species, thus closing the catalytic cycle.

Polymerization Catalysis:

This compound is also utilized as a co-catalyst in polymerization reactions, particularly for terpenes using neodymium-based catalysts. rsc.org While detailed DFT studies predicting novel catalytic cycles in this specific context are emerging, the role of this compound is understood to be the alkylation of the primary catalyst to generate the active species for polymerization. Computational modeling in this area is poised to provide deeper insights into the mechanism of catalyst activation and chain propagation, potentially leading to the design of more efficient catalytic systems for producing sustainable polymers. rsc.orgupc.edu

The continued application of computational chemistry is expected to uncover further novel reactivity and catalytic applications for this compound, guiding the development of new synthetic methodologies based on this versatile main-group reagent.

Decomposition Pathways and Stability of Di N Butylmagnesium Isomers

Thermal Decomposition Mechanisms of Di-(N)-butylmagnesium

The thermal breakdown of di-n-butylmagnesium (MgBu₂ n-n) is a multi-step process involving the sequential elimination of its butyl groups, leading to the formation of magnesium hydride and subsequently elemental magnesium. pnnl.govosti.gov This process has been elucidated through advanced analytical techniques that allow for real-time observation of the chemical and physical transformations. osti.gov

To identify the products released during decomposition, an in-situ X-ray diffraction (XRD) system coupled with a residual gas analyzer (mass spectroscopy) is utilized. osti.gov This setup allows for the real-time analysis of both the solid-state phases and the gaseous byproducts. pnnl.gov

When di-n-butylmagnesium is heated, the primary gaseous product identified is 1-butene (B85601). osti.gov The decomposition proceeds in two main stages:

Conversion to Magnesium Hydride: At approximately 250°C, di-n-butylmagnesium begins to decompose, releasing 1-butene and converting to magnesium hydride (MgH₂). This initial step is completed in about 8 minutes, after which no traces of the original di-n-butylmagnesium are observed. osti.gov

Conversion to Magnesium Metal: The second stage of decomposition involves the breakdown of the intermediate MgH₂ into magnesium metal (Mg). This transformation occurs at a higher temperature, around 384°C, and takes approximately 48 minutes to complete. osti.gov

Thermogravimetric analysis (TGA) under air-free conditions has confirmed conversion rates higher than 98% for the transition from MgH₂ to magnesium metal. pnnl.gov

In-situ X-ray diffraction (XRD) is a powerful technique for monitoring the solid-state transformations during the decomposition of this compound without interference from air or moisture. pnnl.gov This method provides real-time data on the phase changes occurring as the material is heated. osti.gov

The in-situ XRD analysis reveals a complete phase transformation during the thermal decomposition. osti.gov The diffraction patterns show the initial structure of di-n-butylmagnesium, which then disappears as new peaks corresponding to MgH₂ emerge at around 250°C. osti.gov As the temperature increases to 384°C, the MgH₂ peaks diminish and are replaced by peaks characteristic of elemental Mg. pnnl.govosti.gov The diffraction data also suggest the potential formation of an intermediate phase containing one butyl group during the initial transformation to MgH₂. pnnl.gov

Decomposition StageOnset TemperatureProductsDuration
MgBu₂ → MgH₂ 250°CMgH₂ (solid), 1-butene (gas)~8 minutes
MgH₂ → Mg 384°CMg (solid), H₂ (gas)~48 minutes

Comparative Analysis of Di-n-butylmagnesium and sec-butyl n-butyl magnesium Decomposition

A comparative study of di-n-butylmagnesium (MgBu₂ n-n) and its isomer, sec-butyl n-butyl magnesium (MgBu₂ s-n), reveals significant differences in their thermal stability. osti.gov The structure of the butyl group has a pronounced effect on the decomposition temperature.

The sec-butyl n-butyl magnesium isomer is observed to decompose at a much lower temperature, starting at as low as 50°C. pnnl.gov This indicates the increased lability of the sec-butyl group compared to the n-butyl group. pnnl.gov The weaker carbon-magnesium bond in the secondary butyl configuration facilitates an earlier onset of decomposition. In contrast, the di-n-butyl isomer, with two n-butyl groups, requires a significantly higher temperature of 250°C to initiate its transformation to MgH₂. pnnl.gov

CompoundDecomposition Onset Temperature (to MgH₂)
Di-n-butylmagnesium 250°C
sec-butyl n-butyl magnesium 50°C

Factors Influencing this compound Stability

The stability and decomposition pathway of this compound are influenced by several external factors, most notably temperature and the surrounding atmosphere.

Temperature: As established, temperature is the primary driver of decomposition. The compound is stable at room temperature but undergoes distinct transformations at specific elevated temperatures (250°C for MgH₂ formation and 384°C for Mg formation). pnnl.gov

Atmosphere: The composition of the surrounding atmosphere plays a crucial role in the reaction kinetics and final products.

Inert Atmosphere: When decomposition is carried out under a static inert atmosphere, such as argon, the process follows the pathway described above. osti.gov

Vacuum: Performing the decomposition of MgH₂ under a vacuum accelerates the process. pnnl.gov The continuous removal of the evolved hydrogen (H₂) gas from the system shifts the equilibrium, favoring the forward reaction and speeding up the conversion to magnesium metal. pnnl.gov

Hydrogen Atmosphere: Conducting the decomposition under hydrogen pressure is a key strategy for the controlled synthesis of MgH₂ nanoparticles. The hydrogen atmosphere can influence the reaction temperature and prevent the immediate decomposition of the newly formed MgH₂. researchgate.net

Controlled Decomposition for Specific Material Synthesis (e.g., MgH₂ nanoparticles)

The thermal decomposition of this compound is a valuable bottom-up chemical reduction method for synthesizing magnesium hydride (MgH₂) nanoparticles, which are of great interest for hydrogen storage applications. pnnl.govresearchgate.net By carefully controlling the reaction conditions, the size and morphology of the resulting nanoparticles can be managed.

Comparative Studies with Other Organometallic Reagents

Di-(n)-butylmagnesium versus Grignard Reagents (RMgX)

Diorganomagnesium compounds, such as this compound, and Grignard reagents (RMgX) are closely related organomagnesium species, often coexisting in solution through the Schlenk equilibrium. While their reactivity is frequently considered to be very similar, distinct differences in their behavior can be observed, arising from variations in their structure and the nature of the magnesium center.

Contrasts in Reactivity and Selectivity Profiles

While the general reactivity of this compound and Grignard reagents is often comparable, subtle yet significant differences in their selectivity can be exploited in organic synthesis. For instance, in reactions with certain substrates, the absence of a magnesium-halide bond in this compound can lead to altered reaction pathways and product distributions compared to its Grignard counterparts.

One notable area of divergence is in chelation-controlled reactions. The presence of the halide in Grignard reagents can influence the coordination sphere of the magnesium atom, potentially leading to different transition state geometries and, consequently, different stereochemical outcomes. For example, the addition of allylmagnesium bromide to certain ketones has been observed to exhibit a lack of chelation-controlled diastereoselectivity, a behavior that can differ from that of other Grignard reagents and dialkylmagnesium compounds nih.gov. While specific comparative studies on the cheloselelectivity of this compound are not abundant, the principle that the ligand environment of the magnesium center dictates selectivity holds true.

Furthermore, the reactivity of organomagnesium reagents is not solely a function of the organic group but is also influenced by the other species present in solution. The aggregation state and the presence of magnesium halides can modulate the nucleophilicity and basicity of the reagent.

FeatureThis compound (R₂Mg)Grignard Reagents (RMgX)
General ReactivityGenerally similar to Grignard reagents.Generally similar to dialkylmagnesium compounds.
SelectivityCan exhibit different selectivity profiles due to the absence of a halide.Selectivity can be influenced by the presence and nature of the halide.
Chelation ControlBehavior can differ from Grignard reagents in chelation-controlled reactions.Often utilized in chelation-controlled additions, but selectivity can vary.

Differences in Solution Structure and Aggregation Phenomena

Both this compound and Grignard reagents exist in solution as complex mixtures of monomeric, dimeric, and higher oligomeric species, governed by the Schlenk equilibrium nih.govresearchgate.net:

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is highly dependent on factors such as the solvent, the nature of the organic group (R), the halide (X), and the concentration. In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), Grignard reagents are typically solvated and can exist as monomers, dimers with halogen bridges, or more complex aggregates nih.govnih.gov.

This compound, in the absence of magnesium halides, also forms aggregates. For instance, di-sec-butylmagnesium, a related compound, has been proposed to exist as a dimeric structure in solution researchgate.net. The aggregation state is crucial as it directly impacts the reactivity of the organomagnesium species. Generally, less aggregated, monomeric species are considered to be more reactive. The presence of coordinating solvents like THF can break down larger aggregates into smaller, more reactive units for both types of reagents nih.gov.

The key difference in the solution structure lies in the composition of the aggregates. For Grignard reagents, the halide atoms play a significant role in bridging magnesium centers, forming structures like [RMgX(solvent)₂] or dimers with [Mg-X-Mg] bridges nih.gov. In contrast, aggregates of this compound would involve bridging butyl groups or be held together by weaker van der Waals forces in non-coordinating solvents.

Mechanistic Similarities and Divergences in Transformations

The mechanisms of reactions involving this compound and Grignard reagents share fundamental similarities, particularly in their role as nucleophiles and bases. The addition to carbonyl compounds, a hallmark reaction for both, can proceed through different pathways, including a polar, concerted mechanism or a single electron transfer (SET) mechanism nih.govoperachem.com.

The choice between these pathways is influenced by factors such as the substrate's reduction potential, steric hindrance, and the nature of the organomagnesium reagent itself. For instance, reactions with substrates that have low reduction potentials are more likely to proceed via a SET mechanism nih.govoperachem.com.

A potential point of mechanistic divergence arises from the different Lewis acidity of the magnesium center in R₂Mg versus RMgX. The presence of the more electronegative halide in Grignard reagents can increase the Lewis acidity of the magnesium, potentially leading to stronger coordination with the substrate and influencing the transition state of the reaction.

Furthermore, studies on the addition of allylmagnesium reagents to carbonyl compounds suggest a unique mechanistic pathway that differs from that of non-allylic Grignard reagents, which often react through four-center or six-membered-ring transition states involving dimers nih.gov. This highlights that even within the class of Grignard reagents, mechanistic variations exist, and it is plausible that this compound may also exhibit its own mechanistic nuances in certain transformations.

This compound versus Organolithium Compounds (RLi)

Organolithium compounds represent another major class of organometallic reagents, and a comparison with this compound reveals significant differences in their reactivity, stability, and handling requirements.

Comparative Basicity and Nucleophilicity

Organolithium reagents, such as n-butyllithium (n-BuLi), are generally considered to be more basic and more nucleophilic than their organomagnesium counterparts princeton.edu. The greater polarity of the carbon-lithium bond compared to the carbon-magnesium bond results in a higher carbanionic character of the organic group, leading to enhanced reactivity.

The basicity of organolithium compounds is exceptionally high, with the pKa of the conjugate acid of n-butyllithium (butane) estimated to be around 50 wikipedia.org. This allows them to deprotonate a wide range of weakly acidic C-H bonds. While this compound is also a strong base, it is generally less reactive in this regard than n-butyllithium.

In terms of nucleophilicity, the higher reactivity of organolithium compounds can sometimes be a disadvantage, leading to side reactions or lack of selectivity. The reactivity of n-BuLi is also highly dependent on its aggregation state, which is influenced by the solvent. In non-coordinating hydrocarbon solvents, n-BuLi exists as hexamers or tetramers, which are less reactive than the monomers or dimers favored in ethereal solvents like THF stackexchange.comfishersci.fr. The aggregation of this compound also affects its reactivity, but direct comparative studies on the relative nucleophilicity under various conditions are limited.

PropertyThis compoundn-Butyllithium
BasicityStrong base.Extremely strong base (pKa of conjugate acid ~50).
NucleophilicityGood nucleophile.Very powerful nucleophile, generally more so than organomagnesium compounds.
Reactivity ControlGenerally more moderate reactivity.Highly reactive, can be less selective. Reactivity is highly solvent and aggregation dependent.

Thermal Stability and Handling Differences

Both this compound and organolithium compounds like n-butyllithium are highly reactive towards air and moisture and are often pyrophoric, igniting spontaneously on contact with air princeton.edufishersci.comresearchgate.net. Therefore, both require handling under a dry, inert atmosphere (e.g., nitrogen or argon) using specialized techniques such as Schlenk lines or glove boxes.

In terms of thermal stability, both classes of compounds can undergo decomposition at elevated temperatures. This compound decomposes upon heating to around 250 °C, releasing 1-butene (B85601) and forming magnesium hydride (MgH₂) osti.gov. Similarly, n-butyllithium undergoes thermal decomposition via β-hydride elimination to produce 1-butene and lithium hydride (LiH) wikipedia.org. The precise decomposition temperature of n-butyllithium can be influenced by the solvent and impurities.

A key difference in handling can be the nature of the commercially available solutions. Organolithium reagents are typically supplied in hydrocarbon solvents, and their pyrophoricity can vary with concentration and the specific alkyl group princeton.edu. This compound is also commercially available as a solution in hydrocarbon solvents osti.gov. While both are hazardous, the generally higher reactivity of organolithium compounds often necessitates an even greater degree of caution during their use. The byproducts of quenching are also different, with this compound producing magnesium hydroxide and butane (B89635), while n-butyllithium yields lithium hydroxide and butane.

AspectThis compoundn-Butyllithium
Thermal Decomposition ProductsMagnesium hydride and 1-butene (at ~250 °C).Lithium hydride and 1-butene.
PyrophoricityPyrophoric.Pyrophoric, with reactivity varying with the alkyl group and concentration.
HandlingRequires inert atmosphere techniques.Requires stringent inert atmosphere techniques due to generally higher reactivity.

Synergistic Effects in Mixed Lithium-Magnesium Reagent Systems

The combination of this compound with organolithium compounds can lead to significant synergistic effects, resulting in mixed reagent systems with unique reactivity not achievable by either component alone. When these two distinct metal types are paired in the same complex, new chemical entities known as "ate complexes" are formed. An example is the formation of lithium tri(n-butyl)magnesiate (Bu₃MgLi) when this compound reacts with n-butyllithium.

These magnesiate reagents exhibit enhanced reactivity and selectivity in various chemical transformations. For instance, lithium tri(quinolinyl)magnesates, prepared from the reaction of bromoquinolines with Bu₃MgLi, can be effectively used in metal-catalyzed coupling reactions. This synergistic combination allows for transformations that are otherwise difficult or inefficient with standard Grignard or organolithium reagents alone. The formation of these bimetallic species alters the electronic and steric environment of the reactive center, leading to a modified and often more potent reagent. This phenomenon is a direct result of pairing the two distinct metal types in the same complex, as the resulting chemistry cannot be replicated by complexes containing only one of the metal types on its own.

This compound versus Other Dialkylmagnesium Species (e.g., Butyl Ethyl Magnesium, Butyl Octyl Magnesium)

In industrial applications, particularly as precursors for Ziegler-Natta catalysts, this compound is often compared with other commercially significant dialkylmagnesium compounds like butyl ethyl magnesium (BEM) and butyl octyl magnesium (BOMAG). mdpi.com These three compounds represent an optimal balance between magnesium concentration, viscosity, industrial processability, and cost. mdpi.comnih.gov

BEM, BOMAG, and this compound are typically supplied as 10–20% solutions in hydrocarbon solvents such as heptane (B126788). mdpi.comnih.gov A key difference lies in their physical properties, especially viscosity. BEM generally exhibits the highest viscosity, followed by BOMAG. mdpi.com The viscosity tends to decrease as the length of the alkyl chain increases; for instance, di-octyl magnesium has a lower viscosity than both BEM and BOMAG. researchgate.net In terms of magnesium content for a given concentration, BEM has the highest accessible magnesium. mdpi.com

CompoundMg Content (wt%)Concentration (wt%)SolventViscosity (mPa·s)
Butyl Ethyl Magnesium (BEM)4.3920.0Heptane61.8
Butyl Ethyl Magnesium (BEM)4.3219.6Toluene (B28343)127.8
Butyl Octyl Magnesium (BOMAG)2.9720.4Heptane40.2
Butyl Octyl Magnesium (BOMAG)2.8219.3Toluene68.0
Di-octyl magnesium1.9319.9Heptane15.0

This table presents comparative data on the viscosity of industrially relevant magnesium alkyls in different solvents, based on findings from referenced studies. researchgate.net

Influence of Alkyl Chain Isomerism on Reactivity

The isomeric structure of the alkyl chains in dialkylmagnesium compounds has a profound effect on their physical properties and reactivity. While this compound is a waxy solid in its pure form and forms highly viscous solutions, its branched-chain isomers exhibit markedly different characteristics. wikipedia.org

For example, di-sec-butylmagnesium and n-butyl sec-butyl magnesium are readily soluble in hydrocarbon solvents and form solutions with significantly lower viscosities. nih.gov This difference is attributed to the steric hindrance from the branched alkyl groups, which disrupts the formation of the polymeric chain-like structures responsible for the high viscosity of straight-chain analogues like this compound. mdpi.com

The increased steric strain in oligomers of n-butyl sec-butyl magnesium makes their formation less favorable compared to those of BOMAG, which is consistent with the much lower viscosity observed experimentally for the branched isomer. mdpi.com However, this advantageous property comes at a higher production cost, as branched-chain alkylmagnesium compounds are typically synthesized using more expensive lithium alkyl precursors. nih.gov

Rheological Properties of Solutions and Industrial Implications

The rheological properties of dialkylmagnesium solutions are a critical factor in their industrial application. A major challenge associated with solutions of this compound, BEM, and BOMAG in non-donating hydrocarbon solvents is their high viscosity. nih.gov This high viscosity is a macroscopic effect of the tendency of these compounds to form polymeric or oligomeric structures through intermolecular associations, with magnesium atoms acting as bridging centers. mdpi.comresearchgate.net

From an industrial perspective, high viscosity negatively impacts processability, limiting the concentration at which these solutions can be practically handled, typically to around 10-20%. mdpi.comnih.gov This limitation affects storage, transportation, and dosing efficiency in chemical processes. The viscosity of these solutions is also solvent-dependent; for example, solutions of BEM and BOMAG in toluene are approximately 45% more viscous than in heptane. mdpi.com The significant challenge posed by high viscosity has driven research into viscosity-reducing additives to allow for the use of more concentrated solutions without compromising handling. nih.govresearchgate.net

Industrial Relevance and Advanced Process Engineering for Di N Butylmagnesium

Challenges in Industrial-Scale Production and Handling of Di-(N)-butylmagnesium

The industrial-scale production and handling of this compound are accompanied by significant challenges stemming from its inherent chemical reactivity and physical properties. A primary difficulty is the compound's extreme reactivity with water and air. This compound reacts violently with water, liberating highly flammable gases, and is air-sensitive, posing a considerable fire and explosion risk. jku.atnih.gov This necessitates that all manufacturing and handling processes be conducted under a strictly controlled inert atmosphere, such as nitrogen or argon, to prevent contact with moisture and oxygen. jku.atresearchgate.net Maintaining such an environment on a large industrial scale requires specialized, sealed reactor systems and transfer lines, adding complexity and cost to the production setup.

Another challenge relates to the physical state of organomagnesium compounds in solution. Solutions of this compound, typically in hydrocarbon solvents, are known to be highly viscous due to the formation of polymeric or aggregated structures. nih.gov This high viscosity can impede efficient stirring, pumping, and accurate dosing in a large-scale plant, leading to potential issues with heat transfer, reaction control, and process consistency. In some cases, very thick slurries can form, which may cause serious agitation problems.

Handling and storage also present substantial logistical hurdles. The material is corrosive and can cause severe skin and eye burns. jku.at Therefore, personnel must be equipped with specialized personal protective equipment (PPE), including fire/flame resistant clothing, chemical-impermeable gloves, and tightly fitting safety goggles. nih.gov Storage facilities must be cool, dry, and fire-resistant, segregated from incompatible materials like water, acids, and alcohols. nih.govresearchgate.net Furthermore, all equipment must be properly grounded, and non-sparking tools must be used to prevent ignition from static electricity discharge or accidental impact. jku.atnih.gov Spill cleanup is particularly hazardous and requires smothering with inert, dry materials like sand or ground limestone, as the use of water is strictly prohibited. jku.atnih.gov

Strategies for Viscosity Reduction and Solution Optimization in this compound Formulations

The high viscosity of this compound solutions in hydrocarbon solvents is a significant processing issue. This viscosity arises from the tendency of dialkyl magnesium compounds to form polymeric chain structures through intermolecular associations. nih.gov To improve material handling and processability, strategies are focused on breaking down these aggregates to lower the solution's viscosity.

Role of Heterocumulene Additives in Viscosity Modulation

Research has identified certain additives as effective viscosity modifiers for dialkyl magnesium solutions. Among the most effective are heterocumulenes, particularly carbodiimides. jku.at Specific examples such as dicyclohexyl carbodiimide and trimethylsilyl (B98337) carbodiimide have been shown to be highly effective in reducing the viscosity of these solutions. jku.at The mechanism of action is believed to involve the interaction of the additive with the magnesium centers, which disrupts the polymeric aggregation of the this compound molecules. While the precise structural interactions have been a subject of ongoing study, the use of these additives represents a key chemical strategy for improving the physical properties of the formulation for industrial applications. jku.at

In addition to heterocumulenes, other types of molecules have been investigated. For instance, N¹,N²-diphenylacenaphthylene-1,2-diimines (BIANs) have also been successfully used to reduce the high viscosity of alkyl magnesium solutions. nih.gov The interaction is thought to occur between the nitrogen atoms of the BIANs and the magnesium of the alkyl magnesium polymers, effectively breaking up the chains that cause the increased viscosity. nih.gov

Optimization of Solvent Systems for Processability

The choice of solvent is critical in the manufacturing and application of this compound. While dialkyl magnesium compounds are typically soluble in hydrocarbon solvents like heptane (B126788) or toluene (B28343), the interactions within these non-donating solvents contribute to the formation of the viscous polymeric structures. jku.at

Optimization of the solvent system aims to achieve a balance between ensuring the solubility of the organometallic compound and minimizing its aggregation. This can involve screening various hydrocarbon solvents or creating solvent blends to fine-tune properties like polarity and solvating power. The goal is to identify a system that disrupts the intermolecular forces leading to aggregation without compromising the stability or reactivity of the this compound. Methodologies for solvent system optimization, such as designing experiments to test various solvent compositions and measuring the resulting viscosity, are employed to find the most processable formulation.

Process Safety Considerations in Large-Scale this compound Synthesis and Application

Process safety is of paramount importance in the large-scale synthesis and use of this compound due to its hazardous properties. The compound is highly flammable and pyrophoric, meaning it can ignite spontaneously on contact with air. nih.gov Its violent reaction with water, producing flammable gases, presents a severe explosion hazard. jku.at

A comprehensive process safety management plan must address these risks. Key considerations include:

Engineering Controls : Facilities must be equipped with explosion-proof ventilation systems and designed to handle materials under a strict inert atmosphere. jku.at Reactor systems should be designed for high heat transfer efficiency to manage the heat generated during exothermic reactions. As the scale of a reaction increases, the efficiency of heat transfer typically decreases, necessitating a more robust cooling capacity to prevent thermal runaway.

Handling Procedures : All transfers and handling must be conducted using closed systems to prevent exposure to air and moisture. researchgate.net The use of non-sparking tools and grounding of all equipment is mandatory to prevent ignition sources. nih.govnih.gov

Emergency Preparedness : Fire suppression systems must be appropriate for Class D fires (combustible metals). Water, foam, or carbon dioxide extinguishers are unsuitable and dangerous; instead, dry powder extinguishers (e.g., dry sand, ground limestone) must be readily available. jku.atnih.gov Emergency eyewash stations and safety showers must be located near work areas, but their placement must be carefully planned to prevent accidental spraying of water onto reactive materials. researchgate.net

Personal Protective Equipment (PPE) : A stringent PPE protocol is required for all personnel. This includes fire-resistant clothing, chemical-resistant gloves, and full eye and face protection. nih.gov In case of potential exposure to vapors or mists, respiratory protection may be necessary.

HazardSafety Precaution
Pyrophoric / Air Sensitive Handle and store under an inert gas (e.g., nitrogen, argon). jku.atresearchgate.net
Water Reactive Keep away from water and moisture. Prohibit water-based fire extinguishers. jku.atnih.gov
Highly Flammable Keep away from heat, sparks, open flames, and other ignition sources. nih.gov
Corrosive Wear appropriate protective gloves, clothing, and eye/face protection.
Static Discharge Ground/bond container and receiving equipment during transfers. nih.gov
Spills Absorb spill with inert, dry material (sand, vermiculite) and use non-sparking tools for cleanup. jku.at

Economic Feasibility and Raw Material Considerations in this compound Manufacturing

The economic feasibility of producing this compound on an industrial scale is influenced by several factors, with raw material costs and process complexity being paramount. The primary raw materials include magnesium metal and a suitable butyl halide (e.g., n-butyl chloride), along with the hydrocarbon solvent. The cost of these materials, particularly the feedstock, can account for a significant portion of the total production cost.

Raw material quality is a critical consideration that directly impacts process efficiency, product quality, and safety.

Magnesium : The purity and physical form (e.g., powder, turnings) of the magnesium metal are important for ensuring consistent reaction initiation and kinetics.

Butyl Halide : The purity of the alkylating agent is crucial, as impurities can lead to undesirable side reactions, reducing yield and potentially introducing contaminants into the final product.

Solvents : Solvents must be rigorously dried before use, as trace amounts of water can consume the product and create safety hazards.

Establishing a robust and reliable supply chain for high-quality raw materials is essential. This involves qualifying suppliers and implementing stringent quality control checks on all incoming materials.

Raw MaterialKey Quality ConsiderationsImpact on Process
Magnesium Metal High purity, consistent particle size/surface area.Affects reaction rate, yield, and impurity profile.
Butyl Halide High purity, low moisture content.Prevents side reactions and ensures product quality.
Hydrocarbon Solvent Very low water content (<10 ppm).Prevents product loss and hazardous gas formation.
Inert Gas (N₂, Ar) High purity, low oxygen and moisture content.Critical for maintaining a safe, non-reactive atmosphere.

Emerging Applications and Future Research Directions in Di N Butylmagnesium Chemistry

Development of Di-(N)-butylmagnesium in Sustainable Catalytic Processes

The principles of sustainable or "green" chemistry—which aim to reduce energy consumption, minimize waste, and utilize renewable resources—are increasingly guiding catalyst development. alliedacademies.orgaustraliansciencejournals.com Catalysts are fundamental to this effort, as they can provide alternative reaction pathways with lower energy requirements and higher selectivity, thereby reducing byproducts. alliedacademies.org this compound is finding its place within this paradigm, particularly in the synthesis of complex organic molecules and polymers.

One notable application is its use as a catalyst in the asymmetric ring-opening of aziridines with tetrazoles. This reaction, facilitated by a chiral ligand, produces enantioenriched nitrogen-containing heterocyclic derivatives, which are valuable building blocks in medicinal chemistry. sigmaaldrich.comkrackeler.comsigmaaldrich.com Furthermore, this compound serves as a reagent for the deprotection of benzyl (B1604629) thioethers to yield corresponding benzylthiols in the presence of titanocene (B72419) dichloride. sigmaaldrich.comkrackeler.comsigmaaldrich.com

In polymerization, dialkylmagnesium compounds have garnered significant interest for their role in commercial processes. researchgate.netpnnl.gov this compound, often in conjunction with other catalysts, is employed in ethylene (B1197577) polymerization. researchgate.net For instance, it can activate nickel-based catalyst systems to enable the copolymerization of ethylene with polar monomers, a process that is crucial for creating functionalized polymers. researchgate.net Research has also explored its influence on the kinetics of styrene (B11656) polymerization initiated by alkyllithium compounds, where it can modulate the reactivity of the propagating species. researchgate.net The development of such catalytic systems aligns with sustainability goals by enabling the creation of specialized polymers with potentially reduced environmental impact. sciltp.com

Future research in this area is likely to focus on expanding the scope of this compound-catalyzed reactions. Key goals will include designing more efficient and selective catalyst systems, potentially by pairing this compound with novel ligands, and applying these systems to the conversion of renewable feedstocks into value-added chemicals. alliedacademies.org

This compound in Advanced Materials Science and Engineering

The utility of this compound extends beyond catalysis into the synthesis of advanced materials, particularly for energy applications. A significant area of research is its use as a precursor for hydrogen storage materials. pnnl.gov Alkylmagnesium compounds like this compound can be thermally decomposed to produce magnesium hydride (MgH₂) and magnesium metal. pnnl.gov These materials are of great interest for solid-state hydrogen storage, a safer and potentially more energy-dense alternative to conventional hydrogen storage methods. pnnl.gov

In-situ X-ray diffraction (XRD) coupled with mass spectroscopy has been used to study the decomposition process of this compound isomers in real-time. pnnl.gov These studies provide critical data on transformation temperatures and reaction pathways, which are essential for engineering practical hydrogen storage systems. For example, the transformation of this compound with two n-butyl groups to MgH₂ occurs at 250 °C, while the subsequent conversion to Mg metal happens near 384 °C. pnnl.gov The sec-butyl n-butyl magnesium isomer decomposes at a much lower temperature of 50 °C, highlighting the influence of the alkyl group structure on the material's properties. pnnl.gov

Table 1: Decomposition Temperatures of Di-butylmagnesium Isomers

Compound Transformation Temperature (°C)
Di-n-butylmagnesium (MgBu₂ⁿ⁻ⁿ) Formation of MgH₂ 250
Di-n-butylmagnesium (MgBu₂ⁿ⁻ⁿ) Formation of Mg metal 384

The data underscores the potential for tuning the properties of the resulting magnesium-based materials by selecting the appropriate organometallic precursor. pnnl.gov

Furthermore, magnesium-based energy storage is a rapidly growing field. leibniz-inm.de Magnesium batteries are a promising alternative to lithium-ion technology because magnesium is earth-abundant, has a high volumetric capacity, and is less prone to forming dangerous dendrites during charging. pnnl.gov A primary obstacle to the development of practical magnesium batteries has been the lack of high-performance electrolytes. pnnl.gov While current research often focuses on non-nucleophilic magnesium sources, the fundamental chemistry of organomagnesium compounds like this compound is crucial for understanding and developing new electrolyte formulations and electrode materials for next-generation energy storage systems. pnnl.govutilitydive.com

Integration of High-Throughput Experimentation and Automation in this compound Research

High-Throughput Experimentation (HTE) is a powerful methodology that allows for the parallel execution of a large number of experiments, significantly accelerating research and discovery. nih.gov This approach has become standard in biology and is increasingly adopted in chemistry to solve complex problems, from discovering new reactions to optimizing existing processes. nih.govdigitellinc.com

In the context of this compound chemistry, HTE offers a means to rapidly explore vast experimental landscapes. For the catalytic applications described in section 10.1, HTE could be used to screen libraries of ligands, solvents, additives, and reaction conditions (e.g., temperature, concentration) to identify optimal systems for specific transformations. This would dramatically reduce the time and resources required compared to traditional one-at-a-time experimentation. youtube.com The use of 96-well plates or even smaller formats allows for minimal material consumption, which is particularly advantageous when working with scarce substrates or complex ligands. nih.gov

Similarly, in materials science, HTE can accelerate the discovery of new materials and the optimization of their synthesis. youtube.com For the production of magnesium hydride from this compound, HTE could be employed to study the effects of various additives or decomposition parameters on the properties of the resulting material, such as particle size and hydrogen absorption/desorption kinetics. The large, high-quality datasets generated by HTE are also invaluable for building predictive models using machine learning, which can further guide future experiments. digitellinc.com While the direct application of HTE to this compound is not yet widely reported, the tools and software platforms for designing, executing, and analyzing HTE arrays are well-established and poised to make a significant impact on this area of research. nih.govresearchgate.net

Leveraging Theoretical Chemistry for Predictive Design of this compound Reactivity

Computational and theoretical chemistry provide indispensable tools for understanding and predicting the behavior of chemical systems at the molecular level. mdpi.com For this compound, theoretical methods like Density Functional Theory (DFT) are crucial for elucidating reaction mechanisms, rationalizing experimental observations, and designing new, more effective reagents and catalysts. rsc.org

A key challenge in organomagnesium chemistry is the Schlenk equilibrium, which describes the disproportionation of alkylmagnesium halides into dialkylmagnesium and magnesium dihalide. rsc.org Understanding this equilibrium is vital for controlling the reactivity of these reagents. Experimental techniques such as Powder X-ray Diffraction (PXRD) have been used to identify the intermediates involved in the synthesis of this compound, and these experimental findings provide benchmarks for theoretical models. researchgate.netpnnl.gov

More advanced studies have used DFT calculations to explore the reactivity of cationic butylmagnesium species. For example, calculations have been performed to determine the energy barrier for the σ-bond metathesis reaction between a [(pmdta)Mg(nBu)]⁺ cation and pinacolborane, providing fundamental insights into the compound's reactivity with B-H bonds. rsc.org Such computational studies allow researchers to probe transition states and reaction pathways that are difficult or impossible to observe experimentally. rsc.org By predicting how changes in ligands or substrates will affect reactivity, theoretical chemistry can guide experimental efforts, saving time and resources and accelerating the discovery of new chemical transformations. mdpi.com

Interdisciplinary Research Frontiers Involving this compound

The future of this compound chemistry lies at the intersection of multiple scientific disciplines. The development of advanced materials and sustainable technologies requires a collaborative approach, integrating organic and inorganic synthesis, materials science, catalysis, engineering, and computational chemistry.

One major frontier is the creation of novel functionalized polymers. By combining this compound's role in polymerization (catalysis) with its potential as a precursor for functional materials (materials science), researchers can design innovative macromolecular architectures. upc.edu For example, using this compound in chain transfer polymerization can produce magnesium-bound polymer chains, which can then be converted into end-functionalized polymers. upc.edu These materials have potential applications as compatibilizers in polymer blends, components in nanocomposites, or platforms for biomedical devices.

Another interdisciplinary frontier is the development of circular chemical economies. alliedacademies.org This involves designing processes where waste from one industry becomes the feedstock for another. Catalysis is central to this concept. sciltp.com Research could explore the use of this compound-based catalysts to convert waste streams or renewable feedstocks, such as CO₂, into valuable chemicals and materials, contributing to a more sustainable industrial ecosystem. alliedacademies.org

The synergy between high-throughput experimentation and theoretical chemistry represents a particularly powerful interdisciplinary approach. HTE can rapidly generate large datasets on the performance of this compound in various reactions, while computational models can provide a mechanistic understanding of the underlying chemistry. This iterative loop of prediction, experimentation, and refinement can accelerate the discovery and optimization of new applications for this compound in catalysis, materials, and beyond.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Titanocene dichloride
Styrene
Ethylene
Magnesium hydride (MgH₂)
sec-butyl n-butyl magnesium
Pinacolborane
Methylaluminoxane (MAO)
Zinc ethyl (ZnEt₂)
Butyllithium (B86547)
Magnesium chloride
1,4-Dioxane
Phenylsilane (B129415)
Benzophenone
Phenyl benzoate
Azetidine
(R)-BINOL
Triethylaluminum
Tetrahydrofuran (B95107) (THF)
Butylmagnesium chloride
Magnesium 2-ethylhexanoate
1-Butene (B85601)
2-Chlorobutane

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Di-(N)-butylmagnesium, and how can reaction efficiency be optimized experimentally?

  • Methodological Answer : this compound is typically synthesized via the reaction of magnesium with n-butyl halides in anhydrous ether or THF under inert atmospheres. Optimization involves controlling stoichiometry (e.g., Mg:halide ratio), reaction temperature (20–50°C), and solvent purity. Trace moisture or oxygen can inhibit reactivity, necessitating rigorous drying of solvents and apparatus. Characterization via 1H^1H NMR (e.g., δ ~0.8–1.6 ppm for alkyl protons) and titration with standardized acids confirms yield and purity .

Q. How should researchers safely handle this compound in air-sensitive reactions?

  • Methodological Answer : Use Schlenk lines or gloveboxes for transfers. Store under inert gas (argon/nitrogen) in flame-sealed ampoules or pressure-equalizing funnels. Avoid contact with water, oxygen, or protic solvents (e.g., alcohols), which trigger violent decomposition. Compatibility testing with reaction matrices (e.g., solvents, substrates) is critical to prevent unintended exothermic reactions. Refer to SDS guidelines for incompatible materials (oxidizers, acids) and decomposition products (e.g., MgO, COx_x) .

Q. What analytical techniques are most reliable for characterizing this compound and its reaction intermediates?

  • Methodological Answer :

  • Spectroscopy : 1H^1H/13C^13C NMR (to confirm alkyl chain integrity), IR (C-Mg stretching ~500–600 cm1^{-1}).
  • Titrimetry : Quenching with deuterated water followed by GC-MS analysis quantifies residual organometallic species.
  • Elemental Analysis : Mg content via ICP-OES validates stoichiometry.
  • Crystallography : Single-crystal X-ray diffraction (if isolable adducts form) provides structural confirmation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in complex catalytic cycles?

  • Methodological Answer : Density functional theory (DFT) simulations model transition states and activation barriers for ligand-exchange or insertion reactions. Parameters include Mg-C bond dissociation energies, solvent effects (PCM models), and steric hindrance from butyl groups. Validate predictions with kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., 13C^{13}C tracing) .

Q. What experimental strategies resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies often arise from impurities (e.g., residual halides), solvent polarity, or substrate electronic effects. Systematic approaches:

  • Controlled Replication : Reproduce literature conditions with identical reagent sources.
  • In Situ Monitoring : Use ReactIR or 25^{25}Mg NMR to track intermediate formation.
  • Statistical Design of Experiments (DoE) : Vary temperature, concentration, and ligand ratios to identify dominant factors .

Q. How does the coordination environment of this compound influence its stability in ethereal solvents?

  • Methodological Answer : Solvent donor strength (e.g., THF vs. diethyl ether) affects Mg coordination (tetrahedral vs. dimeric structures). Stability assays under controlled humidity (Karl Fischer titration) and thermal gravimetric analysis (TGA) quantify decomposition rates. Compare with crystallographic data to correlate structure-stability relationships .

Data Contradiction and Reproducibility

Q. Why do studies report conflicting results on the nucleophilicity of this compound in alkylation reactions?

  • Methodological Answer : Variations arise from:

  • Substrate Steric Effects : Bulky substrates reduce accessibility to the Mg center.
  • Counterion Effects : Halide vs. alkoxide ligands alter reactivity.
  • Reaction Monitoring : Quenching timing impacts product distribution.
  • Resolution : Use competitive kinetics (e.g., Hammett plots) and standardized substrates (e.g., benzaldehyde) for cross-study comparisons .

Tables for Key Data

Property Method Typical Value Reference
Thermal Stability (in THF)TGADecomposition onset: ~80°C
1H^1H NMR (in C6_6D6_6)δ (ppm)0.88 (t, CH3_3), 1.35 (m, CH2_2)
Incompatible MaterialsSDS Section 10.5Oxidizers, acids, halogens

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.